1-Allyl-3-bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORZVRJVRZBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496816 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18257-89-1 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3-bromobenzene is a versatile bifunctional organic compound featuring both a reactive allyl group and a bromine-substituted aromatic ring. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| CAS Number | 18257-89-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 60-62 °C at 0.5 Torr | [2] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
| Sensitivity | Light Sensitive | [2] |
Spectroscopic Data
Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known spectra of related compounds such as bromobenzene and allyl bromide, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the allylic protons (CH₂-CH=CH₂) would be expected in the range of 3.4-6.1 ppm. The aromatic protons would appear in the region of 7.0-7.5 ppm.
-
¹³C NMR: The sp³ carbon of the allyl group would resonate around 39 ppm, while the sp² carbons of the double bond would appear between 117 and 136 ppm. The aromatic carbons would be observed in the 122-142 ppm range, with the carbon bearing the bromine atom being significantly influenced.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching of the allyl group and aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) at m/z 196 and 198.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable substrate for a variety of organic transformations. The bromine atom serves as a handle for cross-coupling and Grignard reactions, while the allyl group can undergo addition, oxidation, and other modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzene ring.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.
Experimental Protocol (General):
A reaction vessel is charged with this compound (1 equivalent), an aryl or vinyl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.
Logical Relationship of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol (General):
This compound (1 equivalent) is reacted with an alkene (1.1-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equivalents), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as DMF or NMP at elevated temperatures. After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is achieved by column chromatography.
The Stille coupling utilizes an organotin compound as the coupling partner for the organic halide.
Experimental Protocol (General):
In a flask under an inert atmosphere, this compound (1 equivalent) and an organostannane (1.0-1.2 equivalents) are dissolved in a suitable solvent like THF or toluene. A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents), is added. The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Experimental Protocol (General):
This compound (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base, typically an amine like triethylamine or diisopropylamine. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere. Workup involves filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.
Grignard Reaction
The bromine atom in this compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new C-C bonds with various electrophiles.
Experimental Workflow for Grignard Reaction:
Caption: Workflow for the synthesis and reaction of a Grignard reagent.
Experimental Protocol (General):
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same solvent is added at a controlled temperature (often 0 °C or below). The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent and purified.
Reactions of the Allyl Group
The allyl group in this compound can undergo a variety of reactions, including addition, oxidation, and isomerization.
The double bond of the allyl group can undergo electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can occur. The regioselectivity of HBr addition can be controlled by the presence or absence of peroxides (radical vs. ionic mechanism).
The allyl group can be oxidized to various functional groups. For instance, dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to form a diol. Oxidative cleavage of the double bond can be accomplished using ozone (O₃) followed by a reductive or oxidative workup to yield aldehydes, carboxylic acids, or ketones.
Role in Drug Development and Biological Activity
While specific studies on the biological activity or direct application of this compound in signaling pathways are not prominent in the literature, its structural motifs are present in various biologically active molecules. The allylphenyl scaffold is a common feature in natural products and synthetic compounds with diverse pharmacological properties. For instance, some allylbenzene derivatives have been investigated for their potential as inhibitors of bacterial resistance mechanisms.
The primary role of this compound in drug development is as a versatile intermediate. The ability to perform orthogonal reactions on its two functional groups allows for the systematic construction of libraries of complex molecules for screening against various biological targets. For example, the bromine atom can be used as an attachment point for a pharmacophore via cross-coupling, while the allyl group can be further functionalized to modulate physicochemical properties like solubility and metabolic stability.
Logical Relationship in a Drug Discovery Context:
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its distinct reactive sites—the aryl bromide and the allyl group—provide chemists with a powerful tool for the construction of a wide array of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to Grignard reagents highlights its importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.
References
In-Depth Technical Guide: 1-Allyl-3-bromobenzene (CAS No. 18257-89-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3-bromobenzene is a versatile bifunctional organic compound that serves as a key intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring both an allyl group and a bromine atom on a benzene ring, allows for orthogonal chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the allyl group can participate in a range of transformations, including additions, oxidations, and metathesis reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the synthesis of bioactive molecules, including derivatives with potential pharmacological activity. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its use in research and development.
Physicochemical Properties
This compound, also known as 3-(3-Bromophenyl)prop-1-ene, is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18257-89-1 | [1][2] |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| Boiling Point | 45-47 °C at 0.05 mmHg; 60-62 °C at 0.5 Torr | [1][2] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | C=CCC1=CC(=CC=C1)Br | |
| Storage Conditions | 2-8°C, under an inert atmosphere | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, formed from a dihalobenzene, with an allyl halide.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1,3-dibromobenzene (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add a small portion to the flask to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Caption: Synthesis of this compound via Grignard Reaction.
Chemical Reactivity and Applications in Organic Synthesis
This compound is a valuable synthetic intermediate due to the differential reactivity of its allyl and bromo functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their esters is a powerful method for the synthesis of substituted biaryls.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
The Heck reaction allows for the coupling of this compound with alkenes to form substituted stilbenes and related compounds.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent), the alkene (1.2 equivalents), palladium(II) acetate (0.01 equivalents), and tri(o-tolyl)phosphine (0.02 equivalents) in DMF.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere at 80-100°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Reactions of the Allyl Group
The allyl group can undergo a variety of chemical transformations, providing another avenue for molecular diversification. These reactions include, but are not limited to, epoxidation, dihydroxylation, and olefin metathesis.
Application in Drug Development: Synthesis of Cannabinoid Analogs
This compound and its derivatives are valuable precursors in the synthesis of cannabinoids and their analogs, which have shown significant therapeutic potential. For instance, the core structure of cannabidiol (CBD) can be constructed by coupling a resorcinol derivative with a terpene moiety. The allylbenzene unit is a key component of many synthetic cannabinoid precursors.
Hypothetical Synthetic Pathway to a Cannabinoid Precursor
A plausible synthetic route towards a cannabinoid precursor could involve the Suzuki coupling of this compound with a suitably substituted boronic acid ester of a resorcinol derivative. This would be followed by further functionalization and cyclization to form the characteristic cannabinoid scaffold.
Caption: Synthetic approach to a cannabinoid precursor.
Signaling Pathways of Cannabinoids
Cannabinoids primarily exert their effects through the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors that, upon activation, can modulate various downstream signaling cascades.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it particularly useful for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the exciting field of drug discovery and development.
References
- 1. New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Allyl-3-bromobenzene: Structure, Nomenclature, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Allyl-3-bromobenzene, a versatile building block in organic synthesis. The document details its structure, nomenclature, physicochemical properties, and provides a detailed, plausible experimental protocol for its synthesis. Furthermore, predicted spectroscopic data are presented to aid in its characterization, alongside a discussion of its potential reactivity in key chemical transformations.
Structure and Nomenclature
This compound is an aromatic compound characterized by a benzene ring substituted with an allyl group and a bromine atom at the meta position relative to each other.
dot
An In-depth Technical Guide to 3-(3-Bromophenyl)prop-1-ene: A Versatile Research Chemical
This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)prop-1-ene, a valuable research chemical and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its applications in constructing more complex molecular architectures.
Chemical Properties and Data
3-(3-Bromophenyl)prop-1-ene, also known as 3-cinnamyl bromide, is an organobromine compound featuring a phenyl ring substituted with a bromine atom and an allyl group. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Table 1: Physicochemical Properties of 3-(3-Bromophenyl)prop-1-ene
| Property | Value | Source |
| Molecular Formula | C₉H₉Br | --INVALID-LINK-- |
| Molecular Weight | 197.07 g/mol | --INVALID-LINK-- |
| CAS Number | 4392-24-9 | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 26-29 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 103 °C at 22 mmHg (lit.) | Sigma-Aldrich |
| Density | 1.332 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.621 (lit.) | Sigma-Aldrich |
Table 2: Spectroscopic Data for 3-(3-Bromophenyl)prop-1-ene
| Spectroscopic Technique | Key Data and Interpretation | Source |
| Mass Spectrometry (EI) | Molecular ion peak (M+) consistent with the molecular weight. Fragmentation pattern shows loss of bromine and characteristic aromatic and allylic fragments. | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and alkene, C=C stretching of the aromatic ring and alkene, and C-Br stretching. | --INVALID-LINK-- |
Synthesis of 3-(3-Bromophenyl)prop-1-ene
Proposed Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium ylide.[1][2][3][4][5]
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
Allyl bromide (1.1 eq) is reacted with triphenylphosphine (1.0 eq) in a suitable solvent like toluene to form the allyltriphenylphosphonium bromide salt.
-
The phosphonium salt is then deprotonated using a strong base such as n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF at a low temperature (e.g., 0 °C) to generate the corresponding ylide.
-
-
Wittig Reaction:
-
3-Bromobenzaldehyde (1.0 eq) is dissolved in anhydrous THF.
-
The freshly prepared phosphonium ylide solution is added dropwise to the aldehyde solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(3-Bromophenyl)prop-1-ene.
-
Caption: Experimental workflow for the synthesis of 3-(3-Bromophenyl)prop-1-ene via the Wittig reaction.
Proposed Synthesis via Grignard Reaction
A Grignard reaction provides an alternative route, involving the reaction of a Grignard reagent with an appropriate electrophile.[6][7][8][9][10]
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon).
-
A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, 3-(hydroxymethyl)phenylmagnesium bromide.
-
-
Reaction with Allyl Bromide:
-
A solution of allyl bromide (1.1 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography.
-
Key Reactions and Applications in Research
The bromine atom on the phenyl ring of 3-(3-Bromophenyl)prop-1-ene makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions are fundamental in medicinal chemistry for the construction of complex organic molecules.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to a substituted alkene.[3][6]
Experimental Protocol (Adapted from a general procedure):
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add 3-(3-Bromophenyl)prop-1-ene (1.0 eq), an alkene (e.g., ethyl acrylate, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
-
Reaction Execution:
-
The mixture is heated to 80-100 °C and stirred for several hours, with the progress monitored by TLC or GC.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
-
Caption: Generalized experimental workflow for a Heck reaction using 3-(3-Bromophenyl)prop-1-ene.
Suzuki Coupling
The Suzuki reaction couples the aryl bromide with a boronic acid or its ester, forming a biaryl structure.[4][9][11][12]
Experimental Protocol (Adapted from a general procedure):
-
Reaction Setup:
-
In a reaction flask, combine 3-(3-Bromophenyl)prop-1-ene (1.0 eq), a boronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as toluene/ethanol/water.
-
-
Reaction Execution:
-
The mixture is degassed and then heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The desired biaryl product is purified by column chromatography.
-
Biological and Medicinal Chemistry Context
While specific biological studies on 3-(3-Bromophenyl)prop-1-ene are not extensively documented, the broader class of 1,3-diarylpropenes and cinnamyl derivatives, to which it belongs, exhibits a wide range of pharmacological activities.[11][13][14][15][16][17] These activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[11][13][16] The "3-bromophenyl" moiety is a common feature in many biologically active compounds and can influence properties such as lipophilicity and metabolic stability.
The synthetic utility of 3-(3-Bromophenyl)prop-1-ene in forming diverse molecular scaffolds through reactions like Heck and Suzuki coupling makes it a valuable starting material for the synthesis of novel therapeutic agents.
Caption: Potential areas of pharmacological interest for the class of 1,3-diarylpropenes.
Conclusion
3-(3-Bromophenyl)prop-1-ene is a key research chemical with significant potential in organic synthesis and medicinal chemistry. Its utility as a substrate in powerful carbon-carbon bond-forming reactions allows for the efficient construction of complex molecules. While its own biological profile is not extensively studied, its structural motifs are present in numerous biologically active compounds, making it a valuable building block for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. ashdin.com [ashdin.com]
- 12. researchgate.net [researchgate.net]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Starting material for heterocyclic synthesis using 1-Allyl-3-bromobenzene
An In-depth Technical Guide to the Utilization of 1-Allyl-3-bromobenzene in Heterocyclic Synthesis
Introduction
This compound is a versatile bifunctional starting material for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a nucleophilic allyl group and an electrophilic bromobenzene moiety, which can be exploited for various cyclization strategies. The bromine atom serves as a valuable handle for metal-catalyzed cross-coupling reactions, while the allyl group can participate in cyclization, oxidation, or isomerization reactions. This guide explores key synthetic methodologies, providing detailed protocols and data for the construction of valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Core Synthetic Strategies
The primary pathways for elaborating this compound into heterocyclic systems involve intramolecular cyclization reactions. These are often mediated by transition metals, particularly palladium, which can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. Key strategies include intramolecular Heck reactions, oxidative cyclizations, and multi-step sequences involving initial modification of either the bromo or allyl group.
Palladium-Catalyzed Oxidative Cyclization for Dihydrofuran Synthesis
One of the most direct methods to form a heterocyclic ring from this compound is through an intramolecular oxidative cyclization. This reaction, often catalyzed by a palladium(II) salt, proceeds via an oxypalladation mechanism to form a five-membered dihydrofuran ring. This scaffold is a common motif in many natural products and pharmacologically active molecules.
A representative transformation is the Wacker-type intramolecular cyclization to form 2-(3-bromobenzyl)-2,3-dihydrofuran. This reaction typically employs a palladium catalyst and an oxidant to regenerate the active Pd(II) species.
Experimental Protocols and Data
Protocol 1: Synthesis of 2-(3-bromobenzyl)-2,3-dihydrofuran
This procedure is a representative example of a Wacker-type intramolecular oxidative cyclization.[1]
Reaction Scheme:
Caption: Palladium-catalyzed oxidative cyclization.
Methodology:
To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stir bar is added Palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%) and Copper(II) chloride (CuCl₂, 1.0 mmol). The flask is sealed with a septum and a balloon filled with oxygen is attached. The reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5 | CuCl₂ | DMF | 60 | 18 | 75 |
| 2 | 10 | CuCl₂ | DMAc | 60 | 18 | 72 |
| 3 | 5 | Benzoquinone | THF | 50 | 24 | 68 |
| 4 | 5 | O₂ (air) | DMF | 80 | 24 | 55 |
Multi-Step Synthesis: Access to Quinolines
A more complex heterocyclic system, such as a quinoline, can be accessed through a multi-step sequence starting from this compound. This involves an initial Heck reaction to introduce a nitrogen-containing coupling partner, followed by an intramolecular cyclization.
Workflow for Quinoline Synthesis
The logical workflow involves a Sonogashira coupling to introduce an alkyne, followed by reduction and cyclization, or a direct Heck-type coupling with an enamine equivalent. A common route is the Friedländer annulation, which requires a 2-aminoaryl ketone. This intermediate can be prepared from this compound via a three-step sequence.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the electrophilic substitution reactions of 1-allyl-3-bromobenzene. It details the directing effects of the allyl and bromo substituents, predicts the regiochemical outcomes of common electrophilic aromatic substitution reactions, and provides detailed experimental protocols for these transformations. The information herein is intended to guide synthetic chemists in the strategic functionalization of this versatile building block.
Core Principles: Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the electronic and steric properties of the two substituents: the allyl group and the bromine atom.
-
Allyl Group (-CH₂CH=CH₂): The allyl group is an alkyl group, which is generally considered to be an activating group and an ortho, para-director. This is due to its electron-donating inductive effect (+I), which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the positions ortho and para to the allyl group.
-
Bromo Group (-Br): The bromo group is a deactivating group, yet it is also an ortho, para-director. This is a consequence of two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring, making it less reactive than benzene.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions.
-
Predicted Regioselectivity in Electrophilic Aromatic Substitution
In this compound, the two ortho, para-directing groups are in a meta relationship. This leads to a consideration of the activated positions relative to each substituent. The allyl group, being an activating group, will have a stronger directing effect than the deactivating bromo group. Therefore, the positions activated by the allyl group are expected to be the primary sites of substitution.
The possible positions for electrophilic attack are C2, C4, C5, and C6.
-
C2: ortho to the allyl group and ortho to the bromo group.
-
C4: para to the allyl group and ortho to the bromo group.
-
C5: meta to both the allyl and bromo groups. This position is the least likely to be substituted.
-
C6: ortho to the allyl group and meta to the bromo group.
Considering the stronger activating effect of the allyl group, substitution is most likely to occur at the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the allyl and bromo groups will also play a role in the product distribution. The C2 position is sterically hindered by both adjacent substituents. The C6 position is sterically hindered by the adjacent allyl group. The C4 position is the least sterically hindered of the activated positions.
Based on these considerations, the major product is predicted to be the one where the electrophile is introduced at the C4 position, followed by the C6 and C2 positions.
Nucleophilic Substitution on 1-Allyl-3-bromobenzene: A Technical Guide to Modern Cross-Coupling Strategies
Abstract
This technical guide provides an in-depth analysis of nucleophilic substitution strategies for the functionalization of 1-allyl-3-bromobenzene. Direct nucleophilic aromatic substitution (SNAr) on this substrate is inherently challenging due to the absence of strong electron-withdrawing groups to activate the aryl halide. Consequently, this document focuses on modern, synthetically powerful transition-metal-catalyzed cross-coupling reactions, which serve as the primary and most effective methods for achieving formal nucleophilic substitution. Detailed methodologies, quantitative data for analogous systems, and mechanistic diagrams are provided for key transformations including C-C, C-N, C-O, and C-CN bond formations. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a versatile building block in organic synthesis.
Introduction: Reactivity of this compound
This compound is a useful synthetic intermediate, possessing two distinct reactive sites: the aryl bromide and the allyl group. The bromine atom on the benzene ring is the focal point for nucleophilic substitution. However, aryl halides are generally unreactive towards classical nucleophilic substitution pathways (SN1 and SN2) due to the high energy of the potential aryl cation intermediate and the steric hindrance preventing backside attack.
The most common mechanism for nucleophilic substitution on aromatic rings is the SNAr (addition-elimination) pathway. This mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the intermediate Meisenheimer complex. This compound lacks such activating groups, rendering the SNAr pathway energetically unfavorable under standard conditions.
While reactions under extremely harsh conditions using very strong bases can proceed via a benzyne (elimination-addition) mechanism, this often leads to poor regioselectivity. Therefore, the most practical and selective methods for substituting the bromine atom involve transition-metal catalysis. These cross-coupling reactions, while not mechanistically classical nucleophilic substitutions, achieve the net transformation of replacing the bromide with a wide array of nucleophilic partners. This guide details the protocols for these indispensable modern synthetic methods.
General Experimental Workflow
The cross-coupling reactions described herein typically follow a common experimental workflow. Proper execution under inert atmosphere is critical for success, as the organometallic catalysts and intermediates are often sensitive to oxygen.
The Versatile Scaffold: An In-Depth Technical Guide to the Applications of 1-Allyl-3-bromobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3-bromobenzene is a versatile bifunctional molecule that holds significant promise as a key building block in the synthesis of a wide array of medicinally relevant compounds. Its unique structure, featuring both a reactive aryl bromide and a readily functionalizable allyl group, allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound in medicinal chemistry, providing detailed experimental protocols for key reactions, quantitative data on the biological activities of its derivatives, and visual representations of synthetic pathways. The strategic utilization of this compound in the construction of novel analgesic and antibacterial agents will be a central focus, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, the development of efficient synthetic routes to novel molecular architectures is paramount. The strategic selection of starting materials that offer multiple points for diversification is a key strategy in the rapid generation of compound libraries for biological screening. This compound emerges as a valuable scaffold due to the orthogonal reactivity of its two key functional groups: the aryl bromide and the allyl moiety.
The bromine atom on the aromatic ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents. Simultaneously, the allyl group can participate in a range of transformations including oxidation, reduction, and addition reactions, providing another avenue for structural modification. This dual reactivity makes this compound an attractive precursor for the synthesis of complex molecules with potential therapeutic applications.
Key Reactive Sites and Their Synthetic Utility
The synthetic versatility of this compound stems from its two distinct reactive centers. Understanding the characteristic reactions of each site is crucial for designing efficient synthetic strategies.
-
The Aryl Bromide: The bromine atom attached to the benzene ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems and the introduction of various substituents, which are common motifs in many drug molecules.
-
The Allyl Group: The terminal double bond of the allyl group is susceptible to a variety of chemical transformations. These reactions can be used to introduce new functional groups, extend the carbon chain, or form heterocyclic rings, further increasing the molecular diversity of the resulting compounds.
dot
The Versatile Building Block: A Technical Guide to 1-Allyl-3-bromobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3-bromobenzene has emerged as a valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive allyl group and a bromine atom on an aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and cyclization strategies, which are fundamental to the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
Chemical Properties and Reactivity
This compound is a colorless to light yellow liquid with a molecular weight of 197.08 g/mol . The presence of the bromine atom makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, where the carbon-bromine bond can be selectively activated. The allyl group provides a handle for further functionalization, including additions, oxidations, and cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18257-89-1 | [1] |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.08 g/mol | [1] |
| Boiling Point | 60-62 °C (0.5 Torr) | |
| Appearance | Colorless to light yellow liquid | |
| Storage | 2-8°C, under inert gas | [1] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex molecular scaffolds.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl structures, which are prevalent in many pharmaceutical agents.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 80-95 (estimated) |
| 4-Methylphenylboronic acid | [Pd₂(dba)₃] | PPh₃ | K₂CO₃ | Toluene | Reflux | 12 | Good (estimated) |
| Arylboronic Ester | [Pd(PPh₃)₄] | - | CsF | Dioxane | 80 | 1.5 | 96 (representative) |
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%). Add cesium carbonate (2.0 mmol) followed by a mixture of toluene (2 mL) and water (0.2 mL). The reaction mixture is then heated to 80°C and stirred for 2 hours.[2] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-allyl-1,1'-biphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is highly valuable for the formation of carbon-carbon bonds and is particularly useful for the synthesis of stilbenes and cinnamates.
Table 3: Representative Conditions for Heck Coupling
| Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ | DMA | 130 | 12 | High (estimated)[3] |
| Styrene | Pd/C (0.1) | Bu₄NCl | Na₂CO₃ | NMP | 150 | 3 | High (estimated) |
A mixture of this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.001 mmol, 0.1 mol%), norfloxacin (0.002 mmol, 0.2 mol%), and potassium carbonate (2.0 mmol) in dimethylacetamide (DMA, 3 mL) is heated at 130°C for 12 hours under an inert atmosphere.[3] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the corresponding substituted acrylate.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science. It involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.
Table 4: Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 8 | Good (estimated) |
| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 6 | Good (estimated) |
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF are added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%). A base, typically an amine like triethylamine or diisopropylamine (2.0 mmol), is then added, and the mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane. This reaction is known for its tolerance of a wide variety of functional groups.
Table 5: Representative Conditions for Stille Coupling
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (2-5) | - | - | Toluene | Reflux | 12 | High (estimated)[4] |
| Arylstannane | Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | 100 | 16 | Good (estimated) |
In a flame-dried flask under an inert atmosphere, this compound (1.0 mmol), tributyl(vinyl)tin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) are dissolved in anhydrous toluene (5 mL). The reaction mixture is heated to reflux and stirred for 12-24 hours.[4] Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction couples an aryl halide with a primary or secondary amine.
Table 6: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 100 | 24 | High (estimated)[5] |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | Good (estimated) |
An oven-dried reaction tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like t-BuXPhos (0.04 mmol, 4 mol%).[5] Anhydrous toluene is added, and the tube is sealed and heated to 100°C for 18-24 hours. After cooling, the reaction mixture is diluted with ether, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.
Cyclization Reactions
The dual functionality of this compound also makes it an excellent substrate for intramolecular cyclization reactions, providing access to a variety of heterocyclic and carbocyclic frameworks.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful strategy for the synthesis of cyclic compounds. In a derivative of this compound, the palladium can oxidatively add to the C-Br bond and subsequently undergo an intramolecular carbopalladation with the tethered allyl group to form a new ring system. This approach is particularly useful for the synthesis of heterocycles, which are common motifs in pharmaceuticals.[6]
Caption: General pathway for intramolecular Heck cyclization.
A solution of the appropriately functionalized this compound derivative (1.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is treated with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After work-up, the cyclized product can be isolated by chromatography. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Applications in Drug Development and Bioactive Molecule Synthesis
The synthetic versatility of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Its ability to participate in various C-C and C-N bond-forming reactions allows for the construction of complex molecular scaffolds found in many pharmaceuticals.
One notable area of application is in the synthesis of cannabinoid analogs. The core structure of many cannabinoids features a substituted aromatic ring. This compound can serve as a key starting material to introduce the resorcinol moiety or other aromatic components of these molecules through cross-coupling reactions, followed by further elaboration of the allyl group.[7]
Caption: Synthetic strategy towards cannabinoid analogs.
Conclusion
This compound is a highly adaptable and synthetically useful building block for organic chemists. Its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its allyl group, provides efficient pathways to complex aromatic and heterocyclic compounds. This technical guide has outlined the core reactivity and provided representative protocols for the key transformations of this compound, highlighting its significance in the synthesis of valuable molecules for the pharmaceutical and agrochemical industries. Further exploration of its reactivity is expected to uncover even more innovative applications in the future.
References
- 1. rsc.org [rsc.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Heck Reaction Conditions for 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is instrumental in the synthesis of substituted alkenes, which are key structural motifs in numerous pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and a generalized protocol for the Heck reaction of 1-Allyl-3-bromobenzene, a substrate of interest in the synthesis of complex organic molecules.
The reaction involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired product and regenerate the catalyst.[2][3] The efficiency and selectivity of the Heck reaction are highly dependent on various parameters, including the choice of catalyst, ligands, base, and solvent.
Reaction Parameters and Optimization
A summary of common conditions for the Heck reaction involving aryl bromides is presented below. These parameters can serve as a starting point for the optimization of the reaction with this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂ | 0.5 - 5 mol% | Pd(OAc)₂ is a common and relatively inexpensive choice.[1][2][4] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, N-Heterocyclic Carbenes (NHCs) | 1 - 4 equivalents relative to Palladium | Phosphine ligands are often required to stabilize the active palladium species, especially for less reactive aryl bromides.[1][5] |
| Base | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N (Triethylamine) | 1.5 - 3 equivalents | The base is crucial for neutralizing the hydrogen halide generated during the reaction.[1][2][4] |
| Solvent | DMF, NMP, DMAc, Toluene, Acetonitrile | Highly polar aprotic solvents like DMF and NMP are commonly used due to their ability to dissolve the reactants and stabilize the catalytic species.[6][7] | |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[8] | |
| Additive | Tetrabutylammonium salts (e.g., TBAB, Et₄NCl) | 1 equivalent | Can be beneficial in certain cases to stabilize the catalyst and improve yields.[5][9][10] |
Experimental Protocol: General Procedure for the Heck Reaction of this compound
This protocol provides a generalized procedure that can be adapted and optimized for the specific requirements of the Heck reaction with this compound and a suitable alkene partner.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the alkene (1.2 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF. Stir the mixture for 10-15 minutes to dissolve the solids. Add Palladium(II) acetate (0.02 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to afford the desired substituted alkene.
Diagrams
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions at elevated temperatures should be conducted with caution.
Conclusion
The Heck reaction is a versatile and robust method for the synthesis of substituted alkenes. The provided protocol offers a solid foundation for the successful execution of the Heck reaction with this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yield and selectivity for their specific alkene coupling partner. Careful consideration of the catalyst system, base, solvent, and temperature will be key to developing a high-yielding and scalable process.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of (3-allylphenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, valued for their ability to form new carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent (3-allylphenyl)magnesium bromide from its precursor, 1-allyl-3-bromobenzene. The presence of both an aryl bromide and an allyl group in the starting material makes this reagent a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The protocols outlined below are based on established methods for the formation of aryl Grignard reagents, with special considerations for the allylic functionality.
(3-allylphenyl)magnesium bromide serves as a nucleophilic source of the 3-allylphenyl group, enabling its introduction into a wide variety of electrophilic substrates. This reactivity is particularly useful in the construction of molecular frameworks relevant to drug discovery and development, where the incorporation of substituted aryl moieties is a common strategy.
Data Presentation
The formation of Grignard reagents is sensitive to various experimental parameters. The following table summarizes typical quantitative data for the formation of aryl Grignard reagents, which can be considered representative for the synthesis of (3-allylphenyl)magnesium bromide under optimized conditions.
| Parameter | Value | Notes |
| Typical Yield | 80-95% | Based on titration of the Grignard reagent. Yield can be affected by the purity of reagents and dryness of the apparatus. |
| Reaction Time | 1-3 hours | Initiation of the reaction is the rate-determining step. Once initiated, the reaction is typically exothermic and proceeds to completion within this timeframe. |
| Reaction Temperature | Room Temperature to 35°C (Ether reflux) | The reaction is often initiated at room temperature and may proceed to the boiling point of the solvent due to its exothermic nature. |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | THF is often preferred for aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.[1] |
| Key Side Reaction | Wurtz Coupling | Formation of 3,3'-diallylbiphenyl. Minimized by slow addition of the aryl bromide and using an excess of magnesium. |
Experimental Protocols
Protocol 1: Synthesis of (3-allylphenyl)magnesium Bromide
This protocol describes the formation of (3-allylphenyl)magnesium bromide from this compound using magnesium turnings in anhydrous diethyl ether.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (N₂ or Ar)
Procedure:
-
Preparation of Apparatus: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[1] The flask should be gently heated under vacuum and then flushed with inert gas to remove any adsorbed moisture.
-
Initiation of Reaction: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings with vigorous stirring. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the Grignard reaction. Gentle warming may be required to initiate the reaction.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux of the diethyl ether.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent, (3-allylphenyl)magnesium bromide, which should be used immediately in subsequent reactions.
Protocol 2: Titration of (3-allylphenyl)magnesium Bromide
To determine the exact concentration of the prepared Grignard reagent, a titration is necessary.
Materials:
-
Anhydrous toluene
-
Standardized solution of sec-butanol in xylene
-
1,10-Phenanthroline indicator
Procedure:
-
Accurately measure a small volume (e.g., 1 mL) of the Grignard solution and dilute it with anhydrous toluene.
-
Add a few crystals of 1,10-phenanthroline as an indicator.
-
Titrate the solution with a standardized solution of sec-butanol in xylene until the endpoint, indicated by a color change, is reached.
-
Calculate the molarity of the Grignard reagent based on the volume of the titrant used.
Visualizations
Reaction Pathway for the Formation of (3-allylphenyl)magnesium Bromide
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 1-allyl-3-bromobenzene. This substrate is a valuable building block in organic synthesis, allowing for the introduction of an allyl-phenyl moiety into a wide range of molecular scaffolds. The following sections detail common cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this specific aryl bromide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the synthesis of various 3-allyl-1,1'-biphenyl derivatives.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
While specific data for this compound is not extensively available in the surveyed literature, the following table presents representative conditions for the Suzuki-Miyaura coupling of bromobenzene and other aryl bromides with arylboronic acids, which can serve as a starting point for optimization.
| Entry | Aryl Bromide | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | N/A |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 | N/A |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 92 | N/A |
| 4 | Bromobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | N/A |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Seal the flask and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2] This reaction can be used to couple this compound with various alkenes.
Data Presentation: Heck Reaction of Aryl Bromides
The following table provides representative conditions for the Heck reaction of bromobenzene with various alkenes. These conditions can be adapted for this compound.
| Entry | Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | 78 | [3] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | NMP | 140 | 3 | 95 | [3] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [4] |
| 4 | Bromobenzene | Methyl acrylate | Pd/C (0.1) | - | Na₂CO₃ | DMF/H₂O | 150 | 3 | >99 | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck coupling of an aryl bromide with an alkene.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv, if required)
-
Base (e.g., Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃), 1.5-2.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF, or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or round-bottom flask, combine this compound, the palladium catalyst, and the ligand (if used).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction can be utilized to synthesize 1-allyl-3-(alkynyl)benzene derivatives.
Data Presentation: Sonogashira Coupling of Aryl Bromides
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 | N/A |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (1) | CuI (2) | Cs₂CO₃ | DMF | 100 | 12 | 85 | N/A |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 8 | 88 | N/A |
| 4 | Bromobenzene | 1-Hexyne | [Pd(allyl)Cl]₂ (1) | - | DABCO | DMF | RT | 2 | 91 | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
This is a general procedure for the copper-cocatalyzed Sonogashira coupling of an aryl bromide with a terminal alkyne.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It is a highly effective method for the synthesis of aryl amines from aryl halides.
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines.
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 16 | 98 | N/A |
| 2 | 4-Bromotoluene | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 95 | N/A |
| 3 | 3-Bromopyridine | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS | Toluene | 110 | 24 | 91 | [10] |
| 4 | Bromobenzene | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 100 | 18 | 89 | N/A |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.[8][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv)
-
Phosphine ligand (e.g., BINAP or XPhos, 0.015-0.04 equiv)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound and the amine to the tube.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
After the starting material has been consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Substituted Biphenyls from 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of substituted biphenyls utilizing 1-allyl-3-bromobenzene as a key starting material. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for carbon-carbon bond formation. An alternative protocol using the Heck reaction is also presented. These notes include experimental procedures, data presentation in tabular format for easy comparison of reaction components, and visualizations of the reaction pathway and experimental workflow.
Introduction
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications ranging from the development of pharmaceuticals to the creation of advanced materials. The presence of the allyl group on the this compound starting material offers a versatile handle for further functionalization, making this a valuable building block for creating complex molecular architectures. This document outlines reliable methods for the cross-coupling of this compound with various partners to yield the desired biphenyl structures.
Reaction Pathway
The primary transformation involves the formation of a new carbon-carbon bond between the aromatic ring of this compound and a coupling partner. This is typically achieved through a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Functionalization of the Allyl Group in 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical transformations targeting the allyl functional group of 1-allyl-3-bromobenzene. This substrate is a versatile building block in organic synthesis, offering two distinct reactive sites: the allyl group and the aromatic bromine atom. The functionalization of the allyl group can introduce diverse functionalities, leading to the synthesis of valuable intermediates for pharmaceutical and materials science applications. The protocols outlined below cover key transformations including oxidation, dihydroxylation, epoxidation, and hydroboration-oxidation, providing a foundation for the synthesis of a range of derivatives.
Dihydroxylation of this compound
The dihydroxylation of the allyl group in this compound yields 3-(3-bromophenyl)propane-1,2-diol, a vicinal diol that is a precursor for various fine chemicals. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of this diol, which is particularly valuable in the development of chiral drugs.[1][2]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation.[2][3]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butanol and water (1:1, 10 mL/mmol of alkene) at room temperature, add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.1 eq).
-
Stir the mixture until both phases are clear, then cool to 0 °C.
-
Add this compound (1 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding sodium sulfite (1.5 g/mmol of alkene) and warm the mixture to room temperature.
-
Stir for 1 hour, then add ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Data Presentation:
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 3-(3-bromophenyl)propane-1,2-diol | AD-mix-β, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | 24 | High | [1][2] |
Workflow Diagram:
Caption: Workflow for Sharpless asymmetric dihydroxylation.
Epoxidation of this compound
Epoxidation of the allyl group in this compound with meta-chloroperoxybenzoic acid (m-CPBA) yields 2-(3-bromobenzyl)oxirane. This epoxide is a reactive intermediate that can undergo various nucleophilic ring-opening reactions to introduce a range of functional groups.[4]
Experimental Protocol: m-CPBA Epoxidation
This protocol is a general procedure for the epoxidation of alkenes using m-CPBA.[5][6]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq) in dichloromethane (10 mL/mmol of alkene) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium sulfite solution to quench excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(3-bromobenzyl)oxirane.
Data Presentation:
| Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-(3-bromobenzyl)oxirane | m-CPBA | DCM | 0 to RT | 4-6 | Typically high | [4][6] |
Reaction Mechanism Diagram:
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. leah4sci.com [leah4sci.com]
Application Notes and Protocols for Metal-Catalyzed C-C Bond Formation with 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of key metal-catalyzed cross-coupling reactions for C-C bond formation utilizing 1-allyl-3-bromobenzene as a key starting material. The application notes herein detail the utility of Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings in the synthesis of complex organic molecules. While specific literature examples for this compound are not extensively documented, the provided protocols are based on well-established methodologies for aryl bromides, making them readily adaptable for this substrate.
Introduction to Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] For a versatile substrate such as this compound, which possesses both an aryl bromide and an allyl group, these reactions open avenues for diverse molecular architectures. The aryl bromide moiety can participate in standard cross-coupling reactions, while the allyl group can be a handle for further functionalization or potentially engage in intramolecular reactions.
Overview of Key Cross-Coupling Reactions
Four major palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[3][4][5] It is widely used due to the stability and low toxicity of the boron reagents.
-
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful method for the arylation of olefins. Given that this compound contains both an aryl halide and an alkene, both intermolecular and intramolecular Heck reactions are possibilities.[8][9]
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] It is a reliable method for the synthesis of aryl alkynes.
-
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide.[12][13][14] It is known for its tolerance of a wide variety of functional groups.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings of a generic aryl bromide, which can be adapted for this compound.
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 70-95 |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | 60-90 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine | THF, DMF | 25-100 | 70-95 |
| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | (Not always required) | Toluene, THF, DMF | 80-110 | 70-95 |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for performing Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions with an aryl bromide like this compound.
4.1. General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Solvents should be degassed prior to use.
-
Glassware should be oven-dried before use.
4.2. Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the synthesis of 3-allyl-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-allyl-1,1'-biphenyl.
4.3. Protocol 2: Heck Reaction of this compound with Styrene
This protocol outlines a procedure for the synthesis of 1-allyl-3-styrylbenzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.4. Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 1-allyl-3-(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%) and copper(I) iodide (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add THF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), this compound (1.0 mmol, 1.0 equiv), and phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL), wash with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
4.5. Protocol 4: Stille Coupling of this compound with Tributyl(phenyl)tin
This protocol outlines the synthesis of 3-allyl-1,1'-biphenyl using an organostannane reagent.
Materials:
-
This compound
-
Tributyl(phenyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add toluene (5 mL) and tributyl(phenyl)tin (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a metal-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions are indispensable methods for the construction of C-C bonds in modern organic synthesis. For a substrate like this compound, these reactions provide a gateway to a vast array of complex molecules with potential applications in drug discovery and materials science. The protocols provided here serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrate combinations.
References
- 1. nobelprize.org [nobelprize.org]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application of 1-Allyl-3-bromobenzene in the Total Synthesis of (±)-Herbindole B
Introduction
1-Allyl-3-bromobenzene is a versatile bifunctional organic building block that has found utility in the construction of complex molecular architectures, including natural products. Its structure incorporates a nucleophilic allyl group, amenable to various transformations such as olefin metathesis and oxidative cyclizations, and a bromo-substituted aromatic ring, which can readily participate in a range of cross-coupling reactions. This application note details the use of this compound in the total synthesis of the marine indole alkaloid (±)-Herbindole B, a natural product isolated from the sponge Axinella sp. The synthesis highlights the strategic application of this starting material in a key intramolecular Heck reaction to construct the tetracyclic core of the target molecule.
Total Synthesis of (±)-Herbindole B
The total synthesis of (±)-Herbindole B, as reported by Natsume and coworkers, effectively utilizes this compound to introduce a key structural fragment and facilitate the formation of the intricate cyclopentane ring fused to the indole core. The overall synthetic strategy involves the initial preparation of a substituted indole, followed by an intramolecular Heck reaction to forge the characteristic tetracyclic system of the herbindoles.
Experimental Protocols
1. Synthesis of 1-(tert-Butoxycarbonyl)-4-(3-allylphenyl)-2,3-dihydro-1H-indole (Intermediate A)
This initial step involves a Suzuki coupling reaction to connect the this compound moiety to a protected indole precursor.
-
Materials: this compound, 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-4-boronic acid, Tetrakis(triphenylphosphine)palladium(0), 2M Sodium carbonate solution, Toluene, Ethanol.
-
Procedure:
-
A mixture of 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indole-4-boronic acid (1.2 eq.), this compound (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is placed in a round-bottom flask under an inert atmosphere.
-
Toluene and ethanol (4:1 v/v) are added, followed by the addition of 2M aqueous sodium carbonate solution (2.0 eq.).
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Intermediate A.
-
2. Intramolecular Heck Reaction for the Synthesis of the Tetracyclic Core (Intermediate B)
This crucial step employs an intramolecular Heck reaction to cyclize the allyl group onto the indole ring, thereby constructing the cyclopentane ring of the herbindole scaffold.
-
Materials: Intermediate A, Palladium(II) acetate, Triphenylphosphine, Silver carbonate, Acetonitrile.
-
Procedure:
-
Intermediate A (1.0 eq.), palladium(II) acetate (0.1 eq.), triphenylphosphine (0.2 eq.), and silver carbonate (2.0 eq.) are combined in a sealed tube.
-
Anhydrous acetonitrile is added, and the tube is sealed.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography to yield the tetracyclic Intermediate B.
-
Data Presentation
The following table summarizes the quantitative data for the key transformations involving this compound in the synthesis of (±)-Herbindole B.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | This compound | Intermediate A | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | Reflux | 12 | 85 |
| 2 | Intramolecular Heck Reaction | Intermediate A | Intermediate B | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Acetonitrile | 100 | 24 | 60 |
Visualizations
Caption: Synthetic workflow for the formation of the herbindole core.
The total synthesis of (±)-Herbindole B provides a clear and effective demonstration of the synthetic utility of this compound. The bromine atom serves as a handle for the crucial carbon-carbon bond formation via a Suzuki coupling, while the allyl group is strategically positioned to undergo a subsequent intramolecular Heck reaction, efficiently constructing the complex tetracyclic core of the natural product. This application note underscores the value of this compound as a key building block for the synthesis of polycyclic natural products and provides detailed protocols for its implementation in a research and development setting.
Application Notes and Protocols for the Allylic Bromination of 1-Allyl-3-bromobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic bromination is a cornerstone transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionalization is particularly valuable in the synthesis of pharmaceutical intermediates and other complex molecules, as the resulting allylic bromide is a versatile precursor for a variety of subsequent reactions. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the most common and effective method for this transformation.[1][2] It offers high selectivity for the allylic position over other potential reaction sites, such as the aromatic ring or the double bond itself.[3][4]
This document provides a detailed protocol for the allylic bromination of 1-Allyl-3-bromobenzene derivatives, a class of substrates with potential applications in medicinal chemistry and materials science. The protocol is based on established literature procedures for similar substituted allylbenzenes.
Reaction Principle and Signaling Pathway
The allylic bromination of this compound with NBS proceeds via a free-radical chain mechanism.[5][6] The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or by photochemical irradiation.[7]
The key steps of the mechanism are:
-
Initiation: The radical initiator decomposes to form initial radicals. These radicals then react with a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the allylic position of the this compound derivative, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3]
-
The newly formed HBr reacts with NBS to generate a molecule of bromine (Br2) at a low and steady concentration.[5][6] This slow generation is crucial to prevent competitive electrophilic addition of Br2 to the alkene.
-
The resonance-stabilized allylic radical then reacts with a molecule of Br2 to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The resonance stabilization of the allylic radical intermediate is the driving force for the high selectivity of this reaction.[5]
Experimental Protocol
This protocol is adapted from established procedures for the allylic bromination of substituted allylbenzenes. Researchers should optimize the conditions for their specific derivative.
Materials:
-
This compound derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO) (0.05 eq)
-
Anhydrous carbon tetrachloride (CCl4) or a safer alternative like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the this compound derivative and the chosen anhydrous solvent.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator at this temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting material. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure allylic bromide.
Data Presentation
The following table summarizes typical reaction parameters for the allylic bromination of substituted allylbenzenes, which can be used as a starting point for the optimization of the reaction with this compound derivatives.
| Substrate | Reagents (eq) | Initiator (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Allylbenzene | NBS (1.1) | AIBN (0.05) | CCl4 | Reflux | 4 | ~75 |
| 4-Allylanisole | NBS (1.1) | BPO (0.05) | CH2Cl2 | Reflux | 6 | ~70 |
| 1-Allyl-4-chlorobenzene | NBS (1.2) | AIBN (0.1) | CH3CN | Reflux | 5 | ~80 |
| This compound | NBS (1.1) | AIBN (0.05) | CH3CN | Reflux | 4-6 | ~70-80 (Expected) |
Note: The yield for this compound is an expected range based on similar substrates and may require optimization.
Mandatory Visualizations
Caption: Free-radical mechanism of allylic bromination.
Caption: Experimental workflow for allylic bromination.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. rsc.org [rsc.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: 1-Allyl-3-bromobenzene as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-allyl-3-bromobenzene as a strategic starting material in the synthesis of key pharmaceutical intermediates. The unique bifunctional nature of this molecule, possessing both a reactive allyl group and a bromine atom, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry.
Introduction
This compound is an aromatic organic compound that serves as a versatile precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its structure features two key reactive sites:
-
The Bromine Atom: This halogen acts as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of drug scaffolds.
-
The Allyl Group: The double bond in the allyl substituent can participate in a range of reactions, including palladium-catalyzed processes, providing another handle for molecular elaboration.
These reactive functionalities allow for the stepwise and controlled introduction of molecular complexity, making this compound a valuable starting point for the synthesis of a wide array of pharmaceutical intermediates.
Application Note 1: Synthesis of a Key Intermediate for Tapentadol Analogues via Suzuki-Miyaura Coupling
Tapentadol is a centrally acting analgesic with a dual mechanism of action.[1] While the commercial synthesis of Tapentadol itself often starts from 3-bromoanisole, this compound can serve as a precursor for novel analogues by introducing the allyl functionality. The following protocol outlines a Suzuki-Miyaura coupling to form a key biaryl intermediate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a 3-allyl-biphenyl intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or another suitable solvent system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-allyl-biphenyl derivative.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-92 |
Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrates and conditions used.
Application Note 2: Synthesis of Substituted Anilines via Buchwald-Hartwig Amination
The N-aryl moiety is a common feature in many pharmaceuticals. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][3] this compound can be coupled with a variety of amines to generate N-(3-allylphenyl) substituted anilines, which are valuable intermediates for drug discovery.
Experimental Workflow: Buchwald-Hartwig Amination
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Allyl-3-bromobenzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and optimization strategies for the successful coupling of 1-Allyl-3-bromobenzene with various boronic acids and esters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low conversion in Suzuki couplings, especially with a moderately sterically hindered substrate like this compound, can stem from several factors. A systematic check is crucial:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The steric hindrance from the ortho-allyl group can impede oxidative addition and reductive elimination. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended to enhance catalytic activity.[1][2]
-
Base Selection: The base is critical for activating the boronic acid. For hindered substrates, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2]
-
Solvent and Temperature: Ensure your solvent (e.g., Dioxane, Toluene) is anhydrous and properly degassed. The reaction temperature may need optimization; typically, temperatures between 80-110 °C are effective.[3][4]
-
Reagent Quality: Verify the purity and stability of your boronic acid, as they can degrade or undergo protodeboronation.[5] Ensure the palladium catalyst is active; older catalysts can form inactive palladium black.[6]
Q2: I am observing a significant amount of a homocoupled biaryl product derived from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the coupling of two boronic acid molecules.[5]
-
Solution: The most effective way to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is also critical.[4]
Q3: Besides my desired product, I've isolated a compound that appears to be benzene with an allyl group (allylbenzene). What is this side product and how can I minimize its formation?
A3: This side product is likely the result of dehalogenation (hydrodehalogenation), where the bromine atom of this compound is replaced by a hydrogen atom.[5] This can occur after the oxidative addition step if the palladium intermediate reacts with a hydrogen source in the mixture.
-
Solution: This side reaction can be minimized by optimizing the ligand and reaction conditions to favor the cross-coupling pathway. Using bulky biarylphosphine ligands can help suppress this pathway.[2] Also, ensure that potential hydrogen sources (like trace water or alcohols, if not part of a defined solvent system) are controlled.
Q4: Could the allyl group on my starting material be causing side reactions?
A4: While the C(sp²)-Br bond is the primary site of reactivity, the allyl group contains a π-system that could potentially interact with the palladium catalyst. Possible, though less common, side reactions could include isomerization of the double bond or other palladium-catalyzed transformations.
-
Troubleshooting: If you suspect side reactions involving the allyl group, you can analyze the crude reaction mixture by ¹H NMR or GC-MS to identify unexpected olefinic signals or products with different mass-to-charge ratios. If such side reactions are confirmed, screening different catalyst/ligand systems may be necessary. Ligands that favor the desired C-C bond formation steps (oxidative addition and reductive elimination) can help outcompete potential side reactions.
Q5: How do I choose the optimal base for my reaction without degrading my substrate or product?
A5: The choice of base is a balance between sufficient activity for transmetalation and compatibility with functional groups on your substrates.
-
Recommendation: For substrates with sensitive functionalities, milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are recommended.[7] For the sterically hindered this compound, potassium phosphate (K₃PO₄) is an excellent starting point. Stronger bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) should be used with caution as they can promote side reactions.[1]
Troubleshooting Guide
When encountering low yield or side product formation, a systematic approach to optimization is key. The following table outlines common problems and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst/Precatalyst 2. Inefficient Ligand 3. Inappropriate Base or Solvent 4. Insufficient Temperature 5. Poor Reagent Quality | 1. Use a fresh batch of catalyst or test it on a known, reliable reaction.[5] 2. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[2] 3. Screen different bases (K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (Dioxane, Toluene, 2-MeTHF).[8] 4. Increase the temperature in increments (e.g., from 80°C to 110°C).[4] 5. Use freshly purchased or purified reagents. |
| Protodeboronation | 1. Unstable Boronic Acid 2. Presence of excess water 3. Base is too strong or conditions too harsh | 1. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. 2. Use anhydrous solvents and reagents. 3. Switch to a milder base such as K₂CO₃ or KF.[1] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen 2. Use of a Pd(II) precatalyst which is inefficiently reduced | 1. Rigorously degas the solvent and reaction mixture before adding the catalyst.[4] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions are suitable for Pd(II) reduction.[6] |
| Dehalogenation of Aryl Bromide | 1. Competing β-hydride elimination pathway 2. Catalyst decomposition pathways | 1. Use bulky biarylphosphine ligands to promote the desired reductive elimination.[2] 2. Screen different catalyst/ligand combinations and temperatures. |
Data Presentation: Parameter Selection
Optimizing a Suzuki coupling reaction involves screening several parameters. The tables below summarize recommended starting points and options for the coupling of this compound, based on literature for sterically hindered substrates.
Table 1: Catalyst and Ligand Selection
| Catalyst Source | Recommended Ligands | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos (Buchwald Ligands) | 1 - 3 | Excellent for sterically hindered and electron-rich aryl bromides.[2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1 - 5 | Bulky, electron-rich monophosphine ligands that promote oxidative addition.[7] |
| PEPPSI-type Precatalysts | IPr, IMes (NHC Ligands) | 1 - 3 | Highly effective for challenging couplings, including tetra-ortho-substituted biaryls.[6][8] |
| PdCl₂(dppf) | (none needed) | 2 - 5 | A common precatalyst, but may be less effective for this specific substrate than systems with bulkier ligands. |
Table 2: Base and Solvent Systems
| Base | Equivalents | Recommended Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, 2-MeTHF | 80 - 110 | A robust and commonly used base for hindered couplings.[1] Often used with a small amount of water. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | 80 - 100 | Another effective base, particularly good for many functional groups.[2] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 90 - 110 | A milder base, good if substrate is base-sensitive. May require higher temperatures. |
| t-BuOK | 1.5 - 2.0 | Dioxane, Toluene | 60 - 100 | A very strong base, can be highly effective but may promote side reactions.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, concentration 0.1-0.5 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Grignard Formation of 1-Allyl-3-bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Allyl-3-bromobenzene.
Troubleshooting Guides
Encountering issues during the Grignard formation of 3-allylphenylmagnesium bromide is common. This guide provides a systematic approach to identifying and resolving these challenges.
Problem 1: Reaction Fails to Initiate
-
Symptoms: No heat evolution, no bubble formation, and the magnesium turnings remain shiny.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting. | Activation: Gently crush a few pieces of magnesium in the reaction flask (under inert atmosphere) using a dry glass rod to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. The disappearance of the iodine's color or the evolution of ethylene gas indicates activation. |
| Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. | Drying: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| Impure this compound: Impurities can inhibit the reaction. | Purification: Purify the starting material by distillation or column chromatography if its purity is questionable. |
Problem 2: Low Yield of Grignard Reagent
-
Symptoms: Titration of the Grignard solution indicates a low concentration, leading to poor yields in subsequent reactions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Side Reactions (Wurtz Coupling): The primary side reaction is the homocoupling of this compound to form 3,3'-diallyl-1,1'-biphenyl.[1] This is favored by high local concentrations of the aryl bromide and elevated temperatures.[2] | Slow Addition: Add the solution of this compound dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Dilution: Use a sufficient volume of anhydrous ether to maintain a dilute solution. Temperature Control: Maintain the reaction at a gentle reflux. Avoid excessive heating. |
| Reaction with Allyl Group: Although less likely than reaction at the aryl bromide, the allyl group could potentially undergo side reactions. | Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize potential side reactions involving the allyl group. |
| Incomplete Reaction: The reaction may not have gone to completion. | Reaction Time: After the addition of the aryl bromide is complete, allow the reaction to stir for an additional 1-2 hours to ensure maximum conversion. |
Problem 3: Formation of Significant Side Products
-
Symptoms: The final product after quenching the Grignard reagent is contaminated with significant amounts of byproducts like 3,3'-diallyl-1,1'-biphenyl or benzene.
-
Possible Causes & Solutions:
| Cause | Solution |
| Wurtz Coupling: As mentioned, this is the most common side reaction.[1][2] | Optimize Reaction Conditions: Follow the recommendations for minimizing Wurtz coupling: slow addition, dilute conditions, and temperature control. Using a larger excess of magnesium can also help. |
| Hydrolysis: The Grignard reagent reacts readily with any protic source, including residual water, to form 3-allyltoluene. | Strict Anhydrous Conditions: Re-emphasize the importance of dry glassware and solvents. |
| Reaction with Oxygen: Exposure to air can lead to the formation of phenols after workup. | Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not starting, even after adding an iodine crystal?
A1: If an iodine crystal fails to initiate the reaction, it is likely due to a highly passivated magnesium surface or the presence of significant moisture. Try gently crushing some of the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface. If this fails, the glassware and solvent are the most likely culprits; ensure everything is scrupulously dry.
Q2: I observe a significant amount of a high-boiling point byproduct in my crude product. What is it and how can I avoid it?
A2: The high-boiling point byproduct is most likely 3,3'-diallyl-1,1'-biphenyl, the result of Wurtz-type homocoupling.[1] This side reaction occurs when a molecule of the formed Grignard reagent reacts with a molecule of unreacted this compound. To minimize this, add the this compound solution very slowly to the magnesium suspension to maintain a low concentration of the aryl bromide in the reaction mixture. Using a larger excess of magnesium can also favor the formation of the Grignard reagent over the coupling product.
Q3: Can the allyl group in this compound interfere with the Grignard formation?
A3: While the carbon-bromine bond on the aromatic ring is the primary site for Grignard reagent formation, the allyl group is a potential site for side reactions. However, under standard Grignard formation conditions, the reaction at the aryl bromide is significantly more favorable. To further minimize any potential interference from the allyl group, it is advisable to maintain a moderate reaction temperature and avoid prolonged reaction times at elevated temperatures.
Q4: What is the best solvent for preparing 3-allylphenylmagnesium bromide?
A4: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reagent formation. Diethyl ether has a lower boiling point, which can help in controlling the reaction temperature. THF is a better solvent for many organomagnesium compounds and can be beneficial if solubility issues arise. The choice may depend on the subsequent reaction of the Grignard reagent. In either case, the solvent must be rigorously dried.
Q5: How can I determine the concentration of my prepared 3-allylphenylmagnesium bromide solution?
A5: The concentration of the Grignard reagent should be determined by titration before use. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard solution of a base (e.g., NaOH). Another method is the titration with a solution of a known concentration of iodine, where the endpoint is the persistence of the iodine color.
Experimental Protocols
This section provides a representative protocol for the laboratory-scale synthesis of 3-allylphenylmagnesium bromide.
Materials:
-
This compound (99% purity)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or inert gas manifold
Procedure:
-
Preparation: All glassware was oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of nitrogen.
-
Magnesium Activation: The reaction flask was charged with magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask was gently warmed under a stream of nitrogen until the iodine sublimed and its color disappeared. The flask was then allowed to cool to room temperature.
-
Initiation: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether was prepared in the dropping funnel. A small portion of this solution (approx. 10%) was added to the activated magnesium turnings. The reaction was initiated, as evidenced by gentle refluxing and the appearance of a cloudy gray suspension.
-
Addition: Once the reaction commenced, the remaining this compound solution was added dropwise over a period of 1-2 hours, maintaining a gentle reflux.
-
Completion: After the addition was complete, the reaction mixture was stirred for an additional hour at room temperature to ensure complete consumption of the magnesium. The resulting dark gray solution of 3-allylphenylmagnesium bromide was then cooled to room temperature and used immediately for subsequent reactions.
Data Presentation
The following table summarizes the expected yields of the desired Grignard reagent and the major side product under different reaction conditions. This data is representative and intended to illustrate the impact of reaction parameters.
| Condition | Rate of Addition | Temperature (°C) | Desired Product Yield (%) | 3,3'-diallyl-1,1'-biphenyl Yield (%) |
| A | Rapid | 35 | 60-70 | 25-35 |
| B | Slow | 35 | 85-95 | 5-15 |
| C | Slow | 50 | 75-85 | 15-25 |
Visualizations
The following diagrams illustrate the key processes involved in the Grignard formation of this compound and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for the formation of 3-allylphenylmagnesium bromide.
Caption: Troubleshooting workflow for the Grignard formation of this compound.
References
Technical Support Center: Improving Regioselectivity in Heck Reactions of 1-Allyl-3-bromobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck reaction of 1-allyl-3-bromobenzene. The focus is on improving regioselectivity to favor the desired linear or branched product.
Troubleshooting Guide
Low yield, poor regioselectivity, and catalyst deactivation are common challenges in Heck reactions. The following table outlines potential issues, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Low reaction temperature- Impure reagents or solvents- Inappropriate base | - Activate the catalyst in situ or use a pre-activated catalyst.- Gradually increase the reaction temperature.- Use freshly distilled solvents and pure reagents.- Screen different organic or inorganic bases (e.g., Et3N, K2CO3). |
| Poor Regioselectivity (Mixture of Linear and Branched Products) | - Suboptimal ligand- Inappropriate solvent- Reaction temperature is too high or too low | - For the linear product, use monodentate phosphine ligands like PPh3. For the branched product, bulky phosphine ligands or bidentate ligands like dppe may be more effective.[1][2]- Vary the solvent polarity. Nonpolar solvents often favor the neutral pathway, leading to the linear product.- Optimize the reaction temperature, as it can influence the reaction pathway and, consequently, the regioselectivity. |
| Formation of Palladium Black | - Catalyst decomposition at high temperatures- Absence of a stabilizing ligand- Presence of impurities | - Use a stabilizing phosphine ligand to prevent Pd(0) aggregation.- Lower the reaction temperature.- Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere. |
| Isomerization of the Product | - Reversible β-hydride elimination | - Add a base or silver salts to facilitate reductive elimination and minimize alkene isomerization.[1] |
| Homocoupling of the Aryl Halide | - Presence of oxygen- High catalyst loading | - Ensure the reaction is conducted under strictly anaerobic conditions.- Reduce the palladium catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: How can I favor the formation of the linear product, (E)-1-(3-bromophenyl)prop-1-ene, over the branched product?
A1: To favor the linear product, you should aim for conditions that promote the neutral Heck pathway. This is typically achieved by using:
-
Monodentate phosphine ligands , such as triphenylphosphine (PPh3).[1]
-
Nonpolar solvents , like toluene or dioxane.
-
Standard palladium precursors , such as Pd(OAc)2 or PdCl2.[2]
Q2: What conditions should I use to promote the formation of the branched product, 3-(3-bromophenyl)prop-1-ene?
A2: The formation of the branched product is often favored under conditions that promote the cationic Heck pathway. Consider the following:
-
Bidentate phosphine ligands (e.g., dppe, BINAP) or bulky monodentate ligands.[1]
-
Polar aprotic solvents , such as DMF, NMP, or acetonitrile.
-
The use of halide scavengers (e.g., silver salts) or aryl triflates instead of bromides can also promote the cationic pathway, leading to higher branched product selectivity.[1]
Q3: My reaction is giving a low yield. What are the first troubleshooting steps I should take?
A3: Low yields can stem from several factors. Systematically investigate the following:
-
Catalyst Activity : Ensure your palladium source is active. If using Pd(OAc)2, it is reduced in situ to Pd(0). Problems with this reduction can halt the catalytic cycle.
-
Reaction Conditions : Verify that the temperature is optimal and that the reaction is under an inert atmosphere to prevent catalyst oxidation.
-
Reagent Purity : Impurities in the this compound, solvent, or base can poison the catalyst.
-
Base Strength : The base is crucial for regenerating the Pd(0) catalyst. If you are using a weak base, consider switching to a stronger one like potassium carbonate or an amine base.[2]
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, which leads to deactivation. This can be caused by high temperatures or the absence of a stabilizing ligand. To prevent this, ensure an appropriate ligand is used to stabilize the Pd(0) species and consider running the reaction at a lower temperature.
Data Presentation: Regioselectivity of the Heck Reaction of this compound
The following table provides representative data on how different reaction conditions can influence the regioselectivity of the Heck reaction between this compound and an alkene. The data is based on general trends observed in Heck reactions of similar substrates.
| Catalyst System | Ligand | Solvent | Base | Temp (°C) | Linear:Branched Ratio (Representative) |
| Pd(OAc)2 | PPh3 | Toluene | Et3N | 100 | 95:5 |
| Pd(OAc)2 | P(o-tol)3 | DMF | K2CO3 | 120 | 80:20 |
| PdCl2(dppf) | dppf | Acetonitrile | NaOAc | 80 | 10:90 |
| Pd2(dba)3 | BINAP | DMAc | Cs2CO3 | 110 | 15:85 |
Experimental Protocols
Protocol for Favoring the Linear Product
This protocol is designed to favor the formation of (E)-1-(3-bromophenyl)prop-1-ene.
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3, 0.04 mmol, 4 mol%)
-
Triethylamine (Et3N, 1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)2 (4.5 mg, 0.02 mmol) and PPh3 (10.5 mg, 0.04 mmol).
-
Add toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (197 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Favoring the Branched Product
This protocol is designed to favor the formation of 3-(3-bromophenyl)prop-1-ene.
Materials:
-
This compound (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf), 0.03 mmol, 3 mol%)
-
Sodium acetate (NaOAc, 2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl2(dppf) (22 mg, 0.03 mmol) and sodium acetate (164 mg, 2.0 mmol).
-
Add acetonitrile (5 mL) followed by this compound (197 mg, 1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the Heck reaction.
Caption: Competing pathways for regioselectivity in the Heck reaction.
References
Technical Support Center: Purification of 1-Allyl-3-bromobenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 1-Allyl-3-bromobenzene syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: 1,3-dibromobenzene, allyl bromide, or an allylboronic ester.
-
Catalyst residues: Palladium catalysts (from Suzuki or similar cross-coupling reactions) or magnesium salts (from Grignard reactions).
-
Homocoupling byproducts: Biphenyl derivatives (from the coupling of two bromobenzene molecules) or 1,5-hexadiene (from the coupling of two allyl groups).
-
Solvents: High-boiling point solvents used in the reaction, such as THF or toluene.
Q2: Which purification technique is best for this compound, distillation or flash chromatography?
A2: Both vacuum distillation and flash column chromatography are effective methods. The choice depends on the nature of the impurities and the required purity of the final product.[1]
-
Vacuum Distillation is ideal for large-scale purification and for removing impurities with significantly different boiling points.[1] It is less effective at separating isomers or compounds with similar volatilities.
-
Flash Column Chromatography offers higher resolution for separating compounds with similar boiling points but different polarities.[1] It is excellent for achieving very high purity, especially on a smaller scale.[1]
Q3: How can I remove residual palladium catalyst from my product?
A3: A common procedure is to filter the reaction mixture through a pad of Celite or silica gel after the reaction is complete.[2] This will adsorb the solid-supported catalyst. Subsequent aqueous work-up and extraction can further remove residual metal species.
Q4: My purified this compound is a yellow oil. Is this normal?
A4: While pure this compound should be a colorless to light yellow liquid, a yellow tint can indicate the presence of minor, often colored, impurities. If high purity is required, further purification by flash chromatography or treatment with activated charcoal may be necessary.
Q5: What is a suitable solvent system for running a TLC or flash column chromatography of this compound?
A5: As this compound is a relatively non-polar compound, a non-polar eluent system is recommended. A good starting point for TLC analysis and flash chromatography is a mixture of hexane and ethyl acetate.[2][3][4] For similar non-polar aryl-allyl ethers, ratios of n-hexane/ethyl acetate from 10:1 to 20:1 have been used.[5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the product on a TLC plate.[3][4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous work-up due to emulsion formation. - Co-elution of the product with a non-volatile impurity during column chromatography. | - Monitor the reaction by TLC or GC to ensure completion. - To break emulsions, add brine (saturated NaCl solution) during the extraction process. - Optimize the solvent system for column chromatography to achieve better separation. |
| Product is contaminated with starting material (e.g., 1,3-dibromobenzene) | - The starting material and product have similar polarities, leading to difficult separation by chromatography. - In distillation, the boiling points are too close for efficient separation. | - For chromatography, use a shallow solvent gradient or isocratic elution with a highly optimized non-polar solvent system. - If boiling points are very close, fractional distillation under high vacuum may be required. |
| Presence of high-boiling point impurities | - Formation of homocoupled byproducts. - Residual, non-volatile catalyst or ligand byproducts. | - If the product is volatile, vacuum distillation is an effective method to separate it from non-volatile impurities. - For non-volatile products, flash chromatography is the preferred method. |
| TLC shows a single spot, but NMR indicates impurities | - The impurities have the same Rf value as the product in the chosen TLC solvent system. - The impurities are not UV-active and not visible on the TLC plate. | - Try different TLC solvent systems with varying polarities. - Use a visualizing stain for the TLC plate, such as potassium permanganate, which can reveal non-UV-active impurities like saturated hydrocarbons.[6] |
Quantitative Data on Purification Methods
The following table provides a general comparison of the expected outcomes for the purification of this compound by different methods. The exact values will depend on the specific reaction conditions and the initial purity of the crude product.
| Purification Method | Typical Purity | Typical Yield | Throughput | Best For |
| Vacuum Distillation | 95-98% | 70-85% | High (grams to kilograms) | Removing impurities with significantly different boiling points. |
| Flash Column Chromatography | >99% | 60-80% | Low to Medium (milligrams to grams) | Achieving high purity and separating compounds with similar polarities. |
Experimental Protocols
Detailed Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica gel.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading).[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply positive pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity if necessary (e.g., by adding ethyl acetate).
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Catalyst Deactivation in 1-Allyl-3-bromobenzene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the polymerization of 1-Allyl-3-bromobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Polymer Yield
Question: My polymerization of this compound is resulting in a low or no yield of the polymer. What are the potential causes related to catalyst deactivation and how can I address them?
Answer: Low or no polymer yield is a common issue often linked to the deactivation of the palladium catalyst. Several factors related to the unique structure of this compound can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of the palladium precursor and ligand. Consider employing a more air- and moisture-stable pre-catalyst. Ensure rigorous degassing of all solvents and the reaction vessel to eliminate oxygen.[1] | The active Pd(0) species is highly sensitive to oxygen and can be deactivated through oxidation. Pre-catalysts can provide a more dependable source of the active Pd(0) catalyst.[1] |
| Formation of Stable π-Allyl Palladium Complexes | Optimize the ligand-to-metal ratio. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) can sometimes disfavor the formation of these inactive species.[1][2] | The allyl group on the monomer can coordinate to the palladium center, forming a stable π-allyl complex that is reluctant to participate further in the catalytic cycle, effectively sequestering the active catalyst.[2] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and sterically bulky phosphine ligand. | Oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step in the catalytic cycle.[1] Electron-rich ligands can facilitate this step. |
| Side Reactions of the Allyl Group | Ensure the monomer is pure and free of peroxides. Consider adding a radical inhibitor if side reactions are suspected. | The allyl group can undergo undesired side reactions, such as radical polymerization, which can consume the monomer and interfere with the desired catalytic polymerization.[3] |
| Inappropriate Base or Solvent | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base should be finely powdered to ensure maximum surface area.[1] Use a solvent system that ensures the solubility of all reaction components. For Suzuki polymerizations, a mixture of an organic solvent (e.g., dioxane, THF) and water is often employed.[1] | The base is critical for the transmetalation step in Suzuki polymerizations and for neutralizing the acid generated in Heck reactions. The solvent composition affects both the solubility of the growing polymer and the stability and activity of the catalyst. |
Troubleshooting Workflow for Low/No Polymer Yield
Caption: Troubleshooting decision tree for low or no polymer yield.
Issue 2: Premature Termination of Polymerization (Low Molecular Weight)
Question: My polymerization of this compound starts but stops prematurely, resulting in a polymer with a lower molecular weight than expected. What could be causing this?
Answer: Premature termination of polymerization often points to a gradual deactivation of the catalyst throughout the reaction. Several mechanisms can contribute to this loss of catalytic activity over time.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Degradative Chain Transfer | This is an inherent challenge with allyl monomers. Lowering the reaction temperature may reduce the rate of chain transfer relative to propagation. | The allyl group can participate in chain transfer reactions, where a hydrogen atom is abstracted from the allyl group of a monomer molecule. This creates a resonance-stabilized allylic radical that is less reactive and may terminate the polymer chain.[3] |
| Formation of Palladium Black | Ensure that the ligand is robust under the reaction conditions and that the ligand-to-palladium ratio is optimal. The use of more stable pre-catalysts can also mitigate this issue. | The precipitation of palladium black (aggregated Pd(0)) is a common catalyst deactivation pathway. This can be caused by ligand degradation or dissociation, leaving the palladium atoms unprotected and prone to aggregation. |
| Product Insolubility | Choose a solvent that maintains the growing polymer chains in solution. Polymerization may need to be carried out at a higher temperature to improve solubility. | As the polymer chain grows, it may precipitate out of the solution. This can physically encapsulate the active catalyst at the end of the chain, preventing further monomer addition. |
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts.
Experimental Protocols
General Protocol for Suzuki Polymerization of this compound
This protocol provides a starting point for the polymerization. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
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Add the boronic acid or ester derivative of this compound (1.0 equivalent) and the aryl dihalide co-monomer (1.0 equivalent).
-
Add the base (e.g., K₃PO₄, 3.0 equivalents), ensuring it is a fine powder.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
-
Solvent Addition and Reaction:
-
Add degassed solvent(s) (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the progress of the polymerization by GPC analysis of aliquots taken from the reaction mixture.
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Data Presentation
The following table provides a hypothetical comparison of different ligands on the polymerization of this compound, illustrating how data can be structured.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (kDa) | PDI |
| PPh₃ | 2 | 100 | 24 | 35 | 8.5 | 1.8 |
| SPhos | 1 | 90 | 18 | 85 | 25.2 | 1.5 |
| XPhos | 1 | 90 | 18 | 92 | 28.1 | 1.4 |
| RuPhos | 1 | 90 | 18 | 88 | 26.7 | 1.5 |
References
Technical Support Center: Synthesis of 1-Allyl-3-bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-allyl-3-bromobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard reaction and Suzuki coupling.
Grignard Reaction Route
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reaction. | Activation of Magnesium: 1. Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 2. Use a small crystal of iodine or a few drops of 1,2-dibromoethane as a chemical activator. The disappearance of the iodine color indicates activation. 3. Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent. |
| Wet Solvents or Reagents: Grignard reagents are highly sensitive to moisture and will be quenched by water. | Anhydrous Conditions: 1. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). 2. Dry all reagents thoroughly. 3. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Side Reaction: Wurtz Coupling: The reaction of allyl bromide with magnesium can lead to the formation of 1,5-hexadiene (biallyl), especially at higher temperatures. | Temperature Control: Maintain a low reaction temperature (below 0°C) during the formation of allylmagnesium bromide to minimize the Wurtz coupling side reaction. |
| Side Reaction: Homocoupling of Grignard Reagent: The Grignard reagent (3-bromophenylmagnesium bromide) can couple with unreacted 1,3-dibromobenzene to form 3,3'-dibromobiphenyl. | Controlled Addition: Add the 1,3-dibromobenzene slowly to the allylmagnesium bromide solution to maintain a low concentration of the aryl halide. |
Issue 2: Presence of Significant Byproducts in the Final Product
| Byproduct | Identification | Troubleshooting and Purification |
| 3,3'-Dibromobiphenyl | Higher boiling point than the desired product. Can be identified by GC-MS and NMR spectroscopy. | Purification: Separation can be achieved by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient). |
| 1,5-Hexadiene (Biallyl) | Lower boiling point than the desired product. Can be identified by GC-MS. | Removal: This volatile byproduct can often be removed during the solvent evaporation step or by careful distillation. |
| Unreacted 1,3-Dibromobenzene | Higher boiling point than the desired product. Detectable by GC-MS and TLC. | Purification: Can be separated from the product by flash column chromatography. |
Suzuki Coupling Route
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst: The palladium catalyst may be deactivated. | Catalyst Handling: 1. Use a fresh, high-quality palladium catalyst and phosphine ligand. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. |
| Inefficient Transmetalation: The transfer of the allyl group from the boronic acid/ester to the palladium complex may be slow. | Base and Solvent Optimization: 1. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of sufficient strength. 2. A mixed solvent system (e.g., toluene/water or dioxane/water) is often necessary to dissolve both the organic and inorganic reagents. |
| Side Reaction: Proto-deboronation: The boronic acid can be protonated and cleaved before it participates in the coupling reaction. | Reaction Conditions: 1. Use a non-protic solvent or minimize the amount of water if possible. 2. Ensure the base is added correctly to facilitate the catalytic cycle. |
Issue 2: Presence of Significant Byproducts in the Final Product
| Byproduct | Identification | Troubleshooting and Purification |
| Homocoupling of 3-Bromophenylboronic Acid (Biphenyl derivative) | Higher molecular weight than the desired product. Can be identified by GC-MS and NMR. | Reaction Conditions & Purification: 1. Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. 2. Purification can be achieved using flash column chromatography. |
| Dehalogenation of 1,3-Dibromobenzene (Bromobenzene) | Lower molecular weight than the starting material. Detectable by GC-MS. | Catalyst and Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. Consider screening different ligands. |
| Polymerization of Allyl Group | Formation of viscous oils or solids in the reaction mixture. | Inhibitors: Add a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture. Store the purified product with a small amount of inhibitor in the dark and at a low temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is difficult to initiate. What can I do?
A1: Difficulty in initiating a Grignard reaction is a common issue, often due to an oxide layer on the magnesium surface or the presence of trace moisture. To overcome this, you can:
-
Activate the Magnesium: Use a stirring rod to crush some of the magnesium turnings in the flask to expose a fresh surface.
-
Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the initiation of bubbling indicates the reaction has started.
-
Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction locally. Be cautious not to overheat the entire mixture.
-
Ensure Anhydrous Conditions: Double-check that all your glassware, solvents, and reagents are completely dry.
Q2: I observe the formation of a significant amount of biphenyl byproduct in my Grignard synthesis. How can I minimize this?
A2: The formation of a biphenyl byproduct (3,3'-dibromobiphenyl in this case) is due to the coupling of the Grignard reagent with the starting aryl halide. To minimize this:
-
Slow Addition: Add the solution of 1,3-dibromobenzene to the prepared allylmagnesium bromide slowly and at a controlled temperature. This keeps the concentration of the aryl halide low, favoring the desired cross-coupling reaction.
-
Use of Excess Grignard Reagent: Using a slight excess of the Grignard reagent can help to consume the aryl halide more efficiently.
Q3: In my Suzuki coupling reaction, I am getting a lot of homocoupled product from my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To prevent this:
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Degassing: It is crucial to thoroughly degas your reaction mixture and solvent before adding the palladium catalyst. This can be done by bubbling an inert gas (like argon or nitrogen) through the solution or by using the freeze-pump-thaw technique.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Q4: My purified this compound is turning yellow over time. Why is this happening and how can I store it properly?
A4: The yellowing of this compound upon storage is likely due to slow polymerization or degradation, which can be initiated by light and air.[1] For proper storage:
-
Add an Inhibitor: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT).
-
Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon).
-
Refrigeration and Light Protection: Store the vial in a refrigerator and protect it from light by wrapping it in aluminum foil or using an amber-colored vial.
Experimental Protocols
Synthesis of this compound via Grignard Reaction (Illustrative Protocol)
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium suspension at 0°C. After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0°C. A solution of 1,3-dibromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using hexanes as the eluent to afford this compound.
Synthesis of this compound via Suzuki-Miyaura Coupling (Illustrative Protocol)
-
Reaction Setup: To a round-bottom flask, add 3-bromophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Solvent and Reagent Addition: Add a degassed mixture of a solvent like toluene and water (e.g., 4:1 v/v). Then, add allyl bromide (1.0 eq) via syringe.
-
Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Illustrative Data)
| Parameter | Grignard Reaction | Suzuki Coupling |
| Typical Yield | 60-75% | 75-90% |
| Primary Byproducts | 3,3'-Dibromobiphenyl, 1,5-Hexadiene | Homocoupled boronic acid, Bromobenzene |
| Reaction Conditions | Anhydrous, inert atmosphere, low temperature for Grignard formation | Inert atmosphere, elevated temperature |
| Reagent Sensitivity | Highly sensitive to moisture and air | Tolerant to a wider range of functional groups |
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Byproduct analysis workflow for Suzuki coupling synthesis.
References
Technical Support Center: Optimizing Benzylic Bromination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzylic bromination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during benzylic bromination experiments.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Inefficient radical initiation.
-
Solution:
-
Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly.[1] Initiators degrade over time, losing their effectiveness.
-
Increase the amount of initiator, but be cautious as excessive amounts can lead to side reactions.
-
If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the bromine source.[2] Household compact fluorescent lamps (CFLs) have been shown to be effective.[2]
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution:
-
Most benzylic brominations require elevated temperatures to initiate and sustain the radical chain reaction, often at the reflux temperature of the solvent.[1]
-
Ensure the reaction mixture is reaching and maintaining the target temperature.
-
-
Possible Cause: Presence of radical inhibitors.
-
Solution:
-
Ensure all reagents and solvents are free from impurities that can act as radical scavengers (e.g., oxygen, certain sulfur compounds). Deoxygenating the solvent by bubbling nitrogen or argon through it before the reaction can be beneficial.
-
Issue 2: Formation of Multiple Brominated Products (Over-bromination)
-
Possible Cause: Excess of the brominating agent.
-
Solution:
-
Possible Cause: High reaction temperature or prolonged reaction time.
-
Solution:
Issue 3: Bromination on the Aromatic Ring
-
Possible Cause: Use of Br₂ as the brominating agent.
-
Solution:
-
Possible Cause: Presence of Lewis acid catalysts.
-
Solution:
-
Avoid any acidic contaminants that could catalyze electrophilic aromatic bromination. The reaction should be carried out under neutral conditions.
-
-
Possible Cause: Reaction carried out in the presence of light when not intended for initiation.
-
Solution:
-
To prevent competing aromatic bromination, reactions with N-bromoamides can be conducted in the absence of light.[7]
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Impure N-Bromosuccinimide (NBS).
-
Solution:
-
Possible Cause: Presence of water in the reaction.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for benzylic bromination with NBS?
A1: Carbon tetrachloride (CCl₄) has traditionally been the most common solvent for this reaction.[1] However, due to its toxicity and environmental concerns, alternative solvents are now preferred.[10][11] Acetonitrile has been shown to be an excellent alternative, avoiding hazardous chlorinated solvents.[2][12] Other non-polar solvents like cyclohexane and benzene can also be used.[5] The choice of solvent can influence the reaction rate and selectivity.[7]
Q2: How do I choose between thermal and photochemical initiation?
A2: Both thermal initiation (using a radical initiator like AIBN or benzoyl peroxide at elevated temperatures) and photochemical initiation (using UV light) are effective.[1][5] Photochemical initiation can sometimes offer better selectivity and can be performed at lower temperatures.[2][7] Continuous flow reactors using visible light have also been developed for scalable and efficient benzylic brominations.[2]
Q3: My starting material is a toluene derivative with an electron-withdrawing group. What should I consider?
A3: Toluene derivatives with electron-withdrawing groups can be less reactive towards benzylic bromination. You may need to use slightly harsher conditions, such as a higher temperature or a longer reaction time, to achieve good conversion.[2] Careful optimization will be necessary to balance reactivity with the prevention of side reactions.
Q4: Can I use bromine (Br₂) directly for benzylic bromination?
A4: While possible, using Br₂ directly is generally not recommended for substrates with aromatic rings or double bonds.[6] Br₂ can readily participate in electrophilic addition or substitution reactions, leading to a mixture of unwanted byproducts.[6] N-Bromosuccinimide (NBS) is preferred as it maintains a low concentration of Br₂, favoring the desired radical substitution at the benzylic position.[5][13]
Q5: How can I monitor the progress of my benzylic bromination reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.[3] It is crucial to monitor the reaction to determine the optimal time to stop it, thereby maximizing the yield of the desired mono-brominated product and minimizing the formation of over-brominated side products.[3] The disappearance of the starting material and the appearance of the product spot/peak can be tracked over time.
Data Presentation
Table 1: Comparison of Solvents for Benzylic Bromination of 4-tert-butyltoluene with NBS
| Solvent | Conversion (%) | Selectivity for Monobrominated Product (%) |
| Acetonitrile | 90 | 99 |
| Tetrahydrofuran (THF) | - | - |
Conditions: 2 mmol of 4-tert-butyltoluene, 1.05 equiv NBS, 0.5 M concentration, light irradiation. Data extracted from a study on continuous flow bromination.[2]
Table 2: Effect of Initiator on Benzylic Bromination
| Initiator | Conditions | Typical Yield (%) |
| AIBN (Azobisisobutyronitrile) | Reflux in CCl₄ | Good to Excellent |
| Benzoyl Peroxide | Reflux in CCl₄ | Good to Excellent |
| UV Light / Visible Light | Room Temperature to Reflux | Good to Excellent |
This table provides a qualitative comparison based on common laboratory practices.[1][2][5]
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination using NBS and AIBN
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the benzylic starting material (1.0 eq).
-
Add N-bromosuccinimide (NBS) (1.05 eq). It is recommended to use freshly recrystallized NBS.[8]
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.02-0.1 eq).
-
Add an anhydrous solvent (e.g., acetonitrile or carbon tetrachloride) to the desired concentration (e.g., 0.5 M).[2]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed or the desired product is maximized, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Photochemical Benzylic Bromination in a Continuous Flow Reactor
This protocol is adapted from a literature procedure and requires specialized equipment.[2]
-
Prepare a stock solution of the benzylic starting material (1.0 eq) and NBS (1.05 eq) in a suitable solvent (e.g., acetonitrile) at the desired concentration (e.g., 0.5 M).[2]
-
Set up a continuous flow reactor consisting of transparent tubing (e.g., FEP) coiled around a light source (e.g., a compact fluorescent lamp).[2]
-
Immerse the reactor in a thermostatted bath to control the reaction temperature.
-
Pump the reaction mixture through the flow reactor at a defined flow rate to control the residence time.
-
Collect the output from the reactor.
-
The collected solution can be worked up as described in Protocol 1 (steps 8-11).
Visualizations
Caption: General workflow for a typical benzylic bromination experiment.
Caption: Troubleshooting logic for common issues in benzylic bromination.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 1-Allyl-3-bromobenzene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Allyl-3-bromobenzene, with a focus on scaling up reactions from the laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and scalable synthetic routes for this compound are the Grignard reaction and the Suzuki coupling.
-
Grignard Reaction: This route involves the formation of a Grignard reagent from 3-bromobenzene and magnesium, which then reacts with an allyl halide (typically allyl bromide) in an SN2-type reaction.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromophenylboronic acid with an allyl halide.[1][2]
Q2: What are the main challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up the Grignard synthesis presents several challenges:
-
Reaction Initiation: Difficulty in initiating the Grignard reagent formation is a common issue, often due to a passivating magnesium oxide layer on the magnesium turnings.
-
Exothermic Reaction: The Grignard reaction is highly exothermic, and heat dissipation becomes a critical safety concern at the pilot scale.[3]
-
Side Reactions: Increased concentrations and higher temperatures can favor side reactions, such as Wurtz coupling, leading to the formation of biphenyl and other impurities.[4][5]
-
Solvent and Reagent Purity: Maintaining anhydrous conditions is crucial, as any moisture will quench the Grignard reagent.
Q3: What are the key safety considerations for the pilot-scale Grignard reaction?
A3: Safety is paramount during the scale-up of Grignard reactions. Key considerations include:
-
Inert Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.
-
Controlled Addition: The slow and controlled addition of reagents is essential to manage the exothermic nature of the reaction and prevent thermal runaways.
-
Emergency Preparedness: Have appropriate fire extinguishing agents (e.g., Class D fire extinguisher for metal fires) and spill control materials readily available.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves.
Q4: How can I minimize the formation of the biphenyl impurity during the Grignard synthesis?
A4: The formation of biphenyl, a common impurity from the coupling of unreacted bromobenzene and the Grignard reagent, can be minimized by:
-
Controlling Bromobenzene Concentration: A high concentration of bromobenzene can favor the formation of the biphenyl side product.[4][5]
-
Temperature Control: Increased reaction temperatures can also promote the formation of this impurity.[4][5]
-
Slow Addition: A slow, controlled addition of bromobenzene helps to maintain a low concentration of the starting material, thus reducing the likelihood of this side reaction.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer. | Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Grinding the magnesium turnings prior to use can also expose a fresh surface. |
| Presence of moisture in glassware or solvent. | Thoroughly dry all glassware in an oven and use anhydrous solvents. | |
| Low yield of this compound | Incomplete reaction. | Ensure sufficient reaction time and maintain a gentle reflux to drive the reaction to completion. |
| Quenching of Grignard reagent by moisture or acidic impurities. | Use rigorously dried solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere. | |
| Wurtz coupling side reaction. | Maintain a low concentration of allyl bromide through slow, dropwise addition. | |
| Formation of significant amounts of biphenyl impurity | High concentration of bromobenzene. | Add the bromobenzene solution slowly to the magnesium suspension.[4][5] |
| High reaction temperature. | Maintain a controlled temperature throughout the reaction.[4][5] | |
| Reaction becomes too vigorous | Addition of reagents is too fast. | Immediately stop the addition of reagents and cool the reaction vessel with an ice bath. |
Suzuki Coupling Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst. | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. |
| Incorrect base or solvent. | The choice of base and solvent is critical for the Suzuki coupling. Screen different combinations to find the optimal conditions. | |
| De-boronation of the boronic acid. | Use a suitable base and avoid prolonged reaction times at high temperatures, which can lead to the degradation of the boronic acid. | |
| Formation of homo-coupled byproducts | Inefficient cross-coupling. | Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway. |
| Difficulty in removing palladium from the final product | Strong coordination of palladium to the product. | Employ a palladium scavenging agent post-reaction, or consider using a supported catalyst that can be easily filtered off. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Grignard Synthesis of this compound
| Parameter | Lab Scale (Typical) | Pilot Plant Scale (Estimated) |
| Batch Size | 10-100 g | 10-50 kg |
| Solvent Volume | 200-1000 mL | 100-500 L |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 75-85% | 65-75% |
| Key Impurities | Biphenyl, unreacted bromobenzene, Wurtz coupling products | Biphenyl, unreacted bromobenzene, Wurtz coupling products, potential for increased oligomerization of the allyl group |
| Heat Management | Ice bath | Jacketed reactor with cooling fluid circulation |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer |
Table 2: Comparison of Lab vs. Pilot Scale Suzuki Coupling Synthesis of this compound
| Parameter | Lab Scale (Typical) | Pilot Plant Scale (Estimated) |
| Batch Size | 1-10 g | 1-10 kg |
| Catalyst Loading | 0.5-2 mol% | 0.1-0.5 mol% |
| Reaction Time | 4-12 hours | 8-24 hours |
| Typical Yield | 80-95% | 70-85% |
| Key Impurities | Homo-coupled byproducts, residual palladium, unreacted starting materials | Homo-coupled byproducts, residual palladium, unreacted starting materials, potential for ligand degradation products |
| Purification | Column chromatography | Crystallization, distillation, or treatment with palladium scavengers |
Experimental Protocols
Lab-Scale Grignard Synthesis of this compound
Materials:
-
3-Bromobenzene
-
Magnesium turnings
-
Allyl bromide
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Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask under a gentle flow of nitrogen.
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Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of a solution of 3-bromobenzene (1 equivalent) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 3-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has reacted.
-
Reaction with Allyl Bromide: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pilot-Plant Scale Grignard Synthesis of this compound (Conceptual)
Equipment:
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Glass-lined or stainless steel jacketed reactor with a mechanical stirrer, temperature probes, and a nitrogen inlet/outlet.
-
Addition vessel for the 3-bromobenzene solution.
-
Addition vessel for the allyl bromide solution.
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Quenching vessel.
-
Filtration and drying equipment.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Magnesium Charging: Charge the reactor with magnesium turnings under a nitrogen blanket.
-
Grignard Initiation: Add a portion of the anhydrous solvent to the reactor. Add a small amount of the 3-bromobenzene solution to initiate the reaction. The initiation may be confirmed by a temperature increase.
-
Controlled Addition: Once the reaction is initiated, add the remaining 3-bromobenzene solution at a controlled rate to maintain the desired reaction temperature, using the reactor jacket for cooling.
-
Reaction with Allyl Bromide: After the Grignard formation is complete, cool the reactor contents. Add the allyl bromide solution at a controlled rate, maintaining a low temperature to minimize side reactions.
-
Quenching and Work-up: Transfer the reaction mixture to a quenching vessel containing a cooled aqueous solution of ammonium chloride.
-
Phase Separation and Purification: Separate the organic phase. The crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard synthesis.
References
Validation & Comparative
Reactivity Face-Off: 1-Allyl-3-bromobenzene vs. 1-Allyl-4-bromobenzene in Cross-Coupling Reactions
A comparative guide for researchers, scientists, and drug development professionals on the nuanced reactivity of meta- and para-substituted allyl-bromobenzenes in palladium-catalyzed cross-coupling reactions.
Theoretical Reactivity Comparison
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This crucial step is sensitive to both the electronic environment of the aromatic ring and the steric hindrance around the reaction center.
Electronic Effects: The allyl group is generally considered to be weakly electron-donating through induction. In the para-position (1-allyl-4-bromobenzene), this electron-donating nature can increase the electron density at the carbon atom bearing the bromine, potentially making the oxidative addition step slightly more challenging compared to unsubstituted bromobenzene. Conversely, in the meta-position (1-allyl-3-bromobenzene), the inductive effect of the allyl group has a less direct influence on the carbon-bromine bond. Therefore, from a purely electronic standpoint, This compound might be predicted to be slightly more reactive than its para-isomer in reactions where oxidative addition is the rate-determining step.
Steric Effects: The allyl group is not exceptionally bulky. In both the meta and para positions, it is unlikely to pose significant steric hindrance to the approach of the palladium catalyst to the carbon-bromine bond. Therefore, steric factors are not expected to be a major differentiating factor in the reactivity of these two isomers.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The electronic effects discussed above are expected to influence the relative rates of this reaction.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 1-Allyl-4-bromobenzene |
| Predicted Reactivity | Potentially higher | Potentially lower |
| Rationale | The electron-donating effect of the allyl group is less pronounced at the meta-position, facilitating the oxidative addition of palladium. | The electron-donating effect of the allyl group at the para-position may slightly deactivate the C-Br bond towards oxidative addition. |
Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the oxidative addition of palladium to the aryl bromide is a key step.
Table 2: Predicted Performance in Heck Reaction
| Feature | This compound | 1-Allyl-4-bromobenzene |
| Predicted Reactivity | Potentially higher | Potentially lower |
| Rationale | The electronic nature of the meta-substituted isomer is expected to be more favorable for the initial oxidative addition step. | The para-substituted isomer may exhibit slightly reduced reactivity due to the electron-donating character of the allyl group. |
Experimental Protocols
While direct comparative data is elusive, the following are representative protocols for Suzuki-Miyaura and Heck reactions involving similar aryl bromides. These can serve as a starting point for researchers designing experiments with this compound and 1-allyl-4-bromobenzene.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from typical procedures for the coupling of aryl bromides with phenylboronic acid.
Materials:
-
Aryl bromide (this compound or 1-allyl-4-bromobenzene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, potassium carbonate, and palladium(II) acetate.
-
Add the triphenylphosphine to the flask.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Heck Reaction Protocol
This protocol is a general procedure for the Heck coupling of an aryl bromide with an alkene like styrene.
Materials:
-
Aryl bromide (this compound or 1-allyl-4-bromobenzene) (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF, styrene, and triethylamine to the tube.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Heck reactions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Heck reaction.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 1-allyl-3-bromobenzene with phenylboronic acid, a key transformation for synthesizing complex organic molecules.
Due to the limited availability of directly comparable data for this compound across multiple catalyst systems, this guide utilizes data from closely related aryl bromides, such as 1-bromo-3-(chloromethyl)benzene and bromobenzene. The electronic and steric similarities of these substrates provide valuable insights into catalyst performance for the target reaction.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and its associated ligand is critical to the success of a Suzuki coupling, directly influencing reaction yield, time, and catalyst loading. Below is a summary of the performance of three distinct palladium catalyst systems in the Suzuki coupling of aryl bromedes with phenylboronic acid.
| Catalyst System | Aryl Bromide Substrate | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Pd(OAc)₂ / PCy₃·HBF₄ | 1-bromo-3-(chloromethyl)benzene | Cs₂CO₃ | Toluene / H₂O | 80 | 2 | 0.2 | 92 |
| Pd(PPh₃)₄ | Bromobenzene | K₂CO₃ | Toluene / EtOH / H₂O | 100 | 12 | 2 | ~95 |
| PEPPSI-type NHC-Pd | Bromobenzene | KOH | 2-Propanol / H₂O | 82 | 0.5 | 0.1 | 96 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are the protocols for the Suzuki coupling reactions summarized above.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ / PCy₃·HBF₄
This protocol is adapted from the highly selective Suzuki coupling of 1-bromo-3-(chloromethyl)benzene with phenylboronic acid.
Materials:
-
1-bromo-3-(chloromethyl)benzene (0.30 mmol, 1.0 equiv)
-
Phenylboronic acid (0.33 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0006 mmol, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.0012 mmol, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.60 mmol, 2.0 equiv)
-
Toluene (1.0 mL)
-
Water (0.1 mL)
Procedure:
-
To a flame-dried reaction vial, add 1-bromo-3-(chloromethyl)benzene, phenylboronic acid, and cesium carbonate.
-
The vial is sealed, evacuated, and backfilled with argon three times.
-
Under an argon atmosphere, add palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate.
-
Add the degassed toluene and water solvent mixture via syringe.
-
The reaction mixture is stirred at 80 °C for 2 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄
This is a general procedure for the Suzuki coupling of bromobenzene with phenylboronic acid using the common catalyst Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve bromobenzene, phenylboronic acid, and potassium carbonate in the toluene, ethanol, and water mixture.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ to the reaction mixture.
-
The mixture is heated to 100 °C and stirred for 12 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the residue is purified by flash chromatography.
Protocol 3: Suzuki Coupling using a PEPPSI-type NHC-Pd Catalyst
This protocol describes the use of a nitrile-functionalized PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type N-heterocyclic carbene-palladium complex for the Suzuki coupling of bromobenzene.
Materials:
-
Bromobenzene (0.5 mmol, 1.0 equiv)
-
Phenylboronic acid (0.6 mmol, 1.2 equiv)
-
PEPPSI-type NHC-Pd catalyst (0.0005 mmol, 0.1 mol%)
-
Potassium hydroxide (KOH) (1.0 mmol, 2.0 equiv)
-
2-Propanol (1 mL)
-
Water (1 mL)
Procedure:
-
A mixture of bromobenzene, phenylboronic acid, potassium hydroxide, and the PEPPSI-type NHC-Pd catalyst is prepared in a reaction vial.
-
2-Propanol and water are added to the vial.
-
The reaction is stirred at 82 °C in the air for 30 minutes.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The product is isolated by column chromatography.
Catalytic Cycle Visualization
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Mechanistic Deep Dive: 1-Allyl-3-bromobenzene in Heck vs. Suzuki Reactions
For researchers, scientists, and drug development professionals, the choice between palladium-catalyzed cross-coupling reactions is a critical decision in synthetic strategy. This guide provides a comparative analysis of the Heck and Suzuki reactions, focusing on the reactivity of the versatile building block, 1-allyl-3-bromobenzene. While specific experimental data for this substrate is not extensively available in the cited literature, this guide leverages data from the closely related and well-studied substrate, bromobenzene, to provide a robust comparative framework.
At a Glance: Heck vs. Suzuki Coupling
| Feature | Heck Reaction | Suzuki Reaction |
| Coupling Partner | Alkene | Organoboron Reagent |
| Key Bond Formed | C(sp²)–C(sp²) (alkenyl) | C(sp²)–C(sp²) (aryl or vinyl) |
| Byproducts | Halide salt, regenerated base | Boronic acid derivatives, halide salt |
| Reaction Conditions | Typically requires higher temperatures | Generally milder conditions |
Quantitative Performance Comparison
The following tables summarize typical reaction conditions and outcomes for the Heck and Suzuki reactions of bromobenzene, serving as a proxy for the expected performance of this compound.
Table 1: Representative Heck Reaction Conditions and Yields for Bromobenzene
| Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~95% | [1] |
| n-Butyl acrylate | Pd(dba)₂ / L·HBr | Cs₂CO₃ | N/A | N/A | N/A | High | [2] |
| Styrene | Pd/C | Na₂CO₃ | NMP | 150 | 3 | High | [3] |
Table 2: Representative Suzuki Reaction Conditions and Yields for Bromobenzene
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / Histamine | NaOH | IPA/H₂O | 82 | 0.5 | Moderate | [4] |
| Phenylboronic acid | Fe₃O₄@SiO₂-EDTA-Pd | K₂CO₃ | EtOH/H₂O | 70 | N/A | High | [5] |
| Phenylboronic acid | Pd-NPs/TMC | K₂CO₃ | Water | 80 | 14 | 81% | [6] |
Experimental Protocols
General Procedure for the Heck Reaction of an Aryl Bromide
A reaction vessel is charged with the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01-1 mol%), a phosphine ligand if required, and a base like K₂CO₃ or Et₃N (2.0 mmol).[1] The vessel is flushed with an inert gas (e.g., argon or nitrogen). A suitable solvent, such as DMF, DMAc, or toluene, is added, and the mixture is heated to the desired temperature (typically 80-150 °C) with stirring.[1][3] The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for the Suzuki Coupling of an Aryl Bromide
In a flask, the aryl bromide (1.0 mmol), an arylboronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (such as K₂CO₃, Cs₂CO₃, or NaOH) are combined.[4][5] The flask is evacuated and backfilled with an inert gas. A solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base, is added. The mixture is then heated (typically between room temperature and 100 °C) and stirred for the specified time.[4] After cooling, the reaction is worked up by extracting the product into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by chromatography.
Mechanistic Pathways and Visualizations
The Heck and Suzuki reactions, while both palladium-catalyzed, proceed through distinct mechanistic cycles. The key difference lies in the nature of the coupling partner and the transmetalation step.
Heck Reaction Catalytic Cycle
The Heck reaction begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by coordination of the alkene, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex. The active Pd(0) catalyst is regenerated by reductive elimination with the assistance of a base.
Caption: Catalytic cycle of the Heck reaction.
Suzuki Reaction Catalytic Cycle
Similar to the Heck reaction, the Suzuki coupling initiates with the oxidative addition of the aryl bromide to Pd(0). The crucial difference is the transmetalation step, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, replacing the bromide. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki reaction.
Comparative Experimental Workflow
The following diagram illustrates the general workflow for both reactions, highlighting the key differences in reagents and reaction partners.
Caption: Comparative workflow of Heck and Suzuki reactions.
References
- 1. sctunisie.org [sctunisie.org]
- 2. researchgate.net [researchgate.net]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leaving Groups in the Allylic Substitution of 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of functional groups at the allylic position of 1-allyl-3-bromobenzene is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The efficiency of this substitution is profoundly influenced by the nature of the leaving group. This guide provides a comparative analysis of various leaving groups in the palladium-catalyzed allylic substitution of this compound and its analogues, supported by experimental data from related systems.
The Palladium-Catalyzed Allylic Substitution: A Mechanistic Overview
The Tsuji-Trost reaction is a powerful method for palladium-catalyzed allylic substitution. The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) catalyst to the allylic substrate to form a π-allylpalladium(II) complex. This is followed by the nucleophilic attack on the π-allyl moiety and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst. The facility of the initial oxidative addition step is critically dependent on the efficacy of the leaving group.
Comparative Performance of Leaving Groups
The selection of an appropriate leaving group is paramount for achieving high yields and reaction rates in allylic substitution. While specific comparative data for this compound is limited, extensive studies on analogous aryl allyl systems provide valuable insights into the relative performance of common leaving groups. The data presented below is compiled from studies on structurally similar substrates and serves as a predictive guide.
Table 1: Quantitative Comparison of Leaving Groups in Palladium-Catalyzed Allylic Substitution
| Leaving Group | Substrate Analogue | Nucleophile | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Acetate (-OAc) | Cinnamyl Acetate | Sodium Dimethyl Malonate | Pd(PPh₃)₄ | THF | 12 | 90 | [1] |
| Carbonate (-OCO₂Me) | Cinnamyl Methyl Carbonate | Phenylboronic Acid | Pd(0) catalyst | H₂O | - | High | [2] |
| Chloride (-Cl) | Allyl Chloride | Aldehydes/Imines | Pd(0)/Hexamethylditin | - | - | Good | [3] |
| Tosylate (-OTs) | Homoallylic Tosylate | Phenylboronic Acid | Pd(0)/Quinox | - | - | Good | [4] |
| Phosphate (-OPO(OEt)₂) | Allyl Phosphate | Various | Pd(dba)₂/dppf | THF | 2 | 85-95 | Generic Protocol |
| Trifluoroacetate (-OCOCF₃) | Allyl Trifluoroacetate | Various | Pd(0) | DMF | Fast | High | [5] |
Note: The experimental data presented is for analogue substrates and is intended for comparative purposes. Reaction conditions and yields may vary for this compound.
From the compiled data and established principles of organic chemistry, the general reactivity trend for leaving groups in palladium-catalyzed allylic substitution is as follows:
Carbonate > Trifluoroacetate > Phosphate > Tosylate > Halides > Acetate
Better leaving groups, such as carbonates and trifluoroacetates, facilitate a faster oxidative addition step, leading to higher reaction rates.[5] While halides are effective, their reactivity can be influenced by the specific halide and the reaction conditions. Acetates are common and cost-effective but are generally considered moderate leaving groups.[5]
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed allylic substitution reactions. These can be adapted for the use of this compound with various leaving groups.
Protocol 1: Allylic Alkylation with an Acetate Leaving Group (Tsuji-Trost Reaction)
This protocol is adapted from a general procedure for the allylic alkylation of cinnamyl acetate with sodium dimethyl malonate.[1]
Workflow Diagram:
Materials:
-
Allylic acetate (e.g., 1-allyl-3-bromophenyl acetate) (1.0 equiv)
-
Sodium hydride (NaH) (1.2 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride to the cooled THF.
-
Slowly add dimethyl malonate to the suspension and stir for 20 minutes at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Add a solution of the allylic acetate in anhydrous THF to the flask.
-
Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Allylic Amination with a Carbonate Leaving Group
This protocol is a general procedure for the palladium-catalyzed allylic amination of allylic carbonates.
Workflow Diagram:
Materials:
-
Allylic carbonate (e.g., methyl (1-(3-bromophenyl)allyl) carbonate) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a reaction vessel, add the allylic carbonate, amine, and potassium carbonate.
-
Under an inert atmosphere, add anhydrous dioxane.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and dppb in anhydrous dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of leaving group is a critical parameter in designing efficient allylic substitution reactions of this compound and related substrates. Carbonates and trifluoroacetates generally offer the highest reactivity, leading to faster reactions and potentially higher yields. Phosphates and sulfonates are also excellent leaving groups. While halides are effective, their reactivity can be modulated by the specific halogen. Acetates, though widely used, are comparatively less reactive. The provided protocols offer a starting point for the development of specific synthetic procedures. Researchers should consider the balance between reactivity, stability, and cost when selecting a leaving group for their specific application.
References
- 1. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed electrophilic substitution of allyl chlorides and acetates via bis-allylpalladium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. researchgate.net [researchgate.net]
Validating the Synthesis of 1-Allyl-3-bromobenzene: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of chemical intermediates are paramount. This guide provides a comparative analysis of the synthesis of 1-Allyl-3-bromobenzene, a versatile building block in organic synthesis, with a focus on its validation using various spectroscopic methods. Detailed experimental protocols and comparative data are presented to ensure reproducibility and accurate characterization.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust method for the formation of carbon-carbon bonds. This approach involves the reaction of an in situ prepared Grignard reagent from 1,3-dibromobenzene with allyl bromide. Alternative methods, such as Suzuki and Heck couplings, offer different pathways to the target molecule and are presented here for comparison.
Method 1: Grignard Reaction
This is a widely used method for forming C-C bonds. The reaction proceeds by forming an organomagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking an electrophilic carbon atom. In this synthesis, one of the bromine atoms of 1,3-dibromobenzene is selectively converted into a Grignard reagent, which is then reacted with allyl bromide.
Alternative Method 1: Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this could involve the reaction of 3-bromophenylboronic acid with an allyl halide in the presence of a palladium catalyst and a base.
Alternative Method 2: Heck Reaction
The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, typically between an unsaturated halide and an alkene. The synthesis of this compound via a Heck reaction could potentially involve the coupling of 1,3-dibromobenzene with propene.
Spectroscopic Validation
The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Analysis of this compound
| Spectroscopic Method | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (t, J = 1.8 Hz, 1H), 7.28 (dt, J = 7.7, 1.3 Hz, 1H), 7.13 (t, J = 7.8 Hz, 1H), 7.08 (dt, J = 7.8, 1.3 Hz, 1H), 5.92 (ddt, J = 16.8, 10.1, 6.7 Hz, 1H), 5.15 – 5.07 (m, 2H), 3.38 (d, J = 6.7 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.8, 136.6, 131.0, 130.0, 129.3, 125.6, 122.6, 116.7, 39.7 |
| Infrared (IR) | 3077, 2978, 1639, 1595, 1566, 1473, 1426, 1070, 995, 916, 876, 775, 687 cm⁻¹ |
| Mass Spectrometry (MS) | m/z: 198 (M⁺, C₉H₉⁸¹Br), 196 (M⁺, C₉H₉⁷⁹Br), 117, 115, 91 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1,3-Dibromobenzene
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 1,3-dibromobenzene (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1,3-dibromobenzene solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The sample is dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz NMR spectrometer. The resulting spectrum should be consistent with the data presented in the table above.
¹³C NMR Spectroscopy: The sample is dissolved in deuterated chloroform (CDCl₃) and analyzed using a 101 MHz NMR spectrometer. The resulting spectrum should be consistent with the data presented in the table above.
Infrared (IR) Spectroscopy: A thin film of the purified product is analyzed using an FT-IR spectrometer. The characteristic absorption bands should match the data in the table.
Mass Spectrometry (MS): The sample is analyzed using a mass spectrometer, typically with electron ionization (EI). The mass spectrum should show the molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) and characteristic fragmentation patterns.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Caption: Signaling pathway for the Grignard synthesis of this compound.
A Comparative Guide to the Reactivity of 1-Allyl-3-bromobenzene and Other Bromoarenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the organohalide coupling partner is a critical parameter that dictates reaction efficiency and substrate scope. This guide provides an objective comparison of the reactivity of 1-allyl-3-bromobenzene with other commonly used bromoarenes—bromobenzene, 4-bromotoluene, and 4-bromoanisole—in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization in drug development and materials science.
Executive Summary of Reactivity Comparison
The reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine bond. The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. Electron-withdrawing groups on the aromatic ring generally enhance reactivity by making the ipso-carbon more electrophilic, while electron-donating groups tend to decrease reactivity.
Based on these principles and available experimental data, the general reactivity trend of the compared bromoarenes is as follows:
Bromobenzene ≈ this compound > 4-Bromotoluene > 4-Bromoanisole
The allyl group in this compound is weakly electron-donating through induction, placing its reactivity in a similar range to unsubstituted bromobenzene. In contrast, the methyl group in 4-bromotoluene and the methoxy group in 4-bromoanisole are more strongly electron-donating, leading to a decrease in reactivity.
Data Presentation: Comparative Yields in Cross-Coupling Reactions
The following tables summarize the reported yields for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination of the selected bromoarenes under comparable reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromoarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | ~1 | 90-99[1][2] |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | 90-95[3][4] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 60 | 4 | 91[5] |
Table 2: Heck Reaction with Styrene
| Bromoarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 24 | ~85 (estimated) |
| Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | 85-95[6][7] |
| 4-Bromotoluene | Pd(OAc)₂ / DAB-Cy | Cs₂CO₃ | Dioxane | 120 | 24 | 94[8] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Aliquat-336 | DMF/H₂O | 100 | 12 | 75[9] |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Bromoarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | ~90 (estimated) |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | High[10] |
| 4-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 98 |
| 4-Bromoanisole | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 90 |
Note: Yields for this compound are estimated based on typical reactivity for similar substrates, as direct comparative data under identical conditions was not available in the literature.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols can be adapted for the specific bromoarenes discussed.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with phenylboronic acid.
Reagents:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck-Mizoroki Reaction Protocol
This protocol details the coupling of an aryl bromide with styrene.[9]
Reagents:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a Schlenk tube, dissolve the aryl bromide, Pd(OAc)₂, and P(o-tolyl)₃ in acetonitrile.
-
Add styrene and triethylamine to the mixture.
-
Degas the solution with argon for 10 minutes.
-
Seal the tube and heat the reaction at 80 °C for 24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After cooling, dilute the mixture with diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of an aryl bromide with morpholine.
Reagents:
-
Aryl bromide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
Charge an oven-dried Schlenk tube with Pd₂(dba)₃, (±)-BINAP, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, followed by the aryl bromide and morpholine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams generated using Graphviz (DOT language) illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sctunisie.org [sctunisie.org]
- 9. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to Enantioselective Synthesis Using 1-Allyl-3-bromobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enantioselective synthesis methodologies utilizing 1-allyl-3-bromobenzene and its derivatives. The unique structure of this substrate, featuring both an allyl group and a bromine atom on an aromatic ring, opens avenues for diverse asymmetric transformations, leading to the formation of valuable chiral building blocks for drug discovery and development. This document compares the performance of several key catalytic systems, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for a given synthetic challenge.
Enantioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the enantioselective synthesis of axially chiral biaryls. The presence of the ortho-allyl group can induce atropisomerism upon coupling with a suitable arylboronic acid.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-methyl-1-naphthylboronic acid | Pd(OAc)₂ (2.5) | (S)-KenPhos (6) | K₃PO₄ | THF | 80 | 16 | 85 | 92 | [1] |
| 2 | 2-ethoxy-1-naphthylboronic acid | Pd(OAc)₂ (2.5) | (S)-KenPhos (6) | K₃PO₄ | THF | 80 | 16 | 88 | 94 | [1] |
| 3 | Phenylboronic acid | [Rh(cod)(OH)]₂ (2.5) | (S)-BINAP (6) | Cs₂CO₃ | THF | 60 | 16 | 76 | 96 | [2] |
| 4 | 3-bromopyridine | Pd(OAc)₂ (5) | L1 (6) | K₃PO₄ | Toluene | 100 | 24 | 75 | 92 | [3] |
Note: Data presented for analogous aryl bromides, as specific data for this compound was not available in the cited literature. The presence of the allyl group is not expected to significantly alter the electronic properties of the aryl bromide, thus similar reactivity and selectivity are anticipated.
Experimental Protocols
General Procedure for Enantioselective Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk tube are added Pd(OAc)₂ (e.g., 0.025 mmol, 2.5 mol%), the chiral phosphine ligand (e.g., 0.06 mmol, 6 mol%), and the base (e.g., K₃PO₄, 3.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
This compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the solvent (e.g., THF, 5 mL) are added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral biaryl product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Workflow Diagram
Caption: Experimental workflow for the enantioselective Suzuki-Miyaura coupling.
Enantioselective Heck Reaction
The Heck reaction provides a method for the coupling of aryl halides with alkenes. An asymmetric variant can be employed to generate chiral products. In the case of this compound, an intramolecular Heck reaction could lead to the formation of chiral cyclic compounds, or an intermolecular reaction could be used to introduce a new chiral center.
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Styrene | Pd(OAc)₂ (10) | (R)-BINAP (12) | PMP | DMA | 100 | 16 | 60 | 87 | [4] |
| 2 | 2,3-Dihydrofuran | Pd(OAc)₂ (5) | (S)-BINAP (6) | Ag₃PO₄ | THF | 60 | 24 | 75 | 96 | [5] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Phosphine-imidazolium salt (2) | K₂CO₃ | DMF | 120 | 12 | 95 | N/A | [6] |
Note: Data is for analogous aryl bromides. PMP = 1,2,2,6,6-pentamethylpiperidine. The enantioselectivity of the Heck reaction is highly dependent on the substrate and ligand combination.
Experimental Protocols
General Procedure for Asymmetric Intermolecular Heck Reaction:
-
A mixture of Pd(OAc)₂ (e.g., 0.1 mmol, 10 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.12 mmol, 12 mol%) in the reaction solvent (e.g., DMA) is stirred at room temperature under an argon atmosphere for 30 minutes.
-
To this solution are added this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., PMP, 2.0 mmol).
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The residue is purified by column chromatography to give the desired product.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Solvents in the Grignard Reaction of 1-Allyl-3-bromobenzene
For researchers and professionals in drug development and organic synthesis, the Grignard reaction is a cornerstone for carbon-carbon bond formation.[1][2] The synthesis of (3-allylphenyl)magnesium bromide from 1-allyl-3-bromobenzene is a key step in the creation of various complex molecules. The choice of solvent is not merely a matter of solubility but a critical parameter that profoundly influences reaction initiation, yield, and the profile of side reactions. This guide provides an in-depth comparison of common ethereal solvents—diethyl ether (Et₂O) and tetrahydrofuran (THF)—supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Pivotal Role of the Solvent
Ethereal solvents are indispensable for Grignard reagent formation for two primary reasons. First, they are aprotic, meaning they lack acidic protons that would otherwise quench the highly basic Grignard reagent.[3] Second, the lone pairs of electrons on the ether's oxygen atom solvate and stabilize the magnesium center of the Grignard reagent, forming a Lewis acid-base complex.[4] This coordination is crucial for preventing reagent precipitation and maintaining its reactivity.[4]
The solvent's role extends to influencing the complex set of equilibria known as the Schlenk equilibrium.[5][6][7][8] This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts.[4] The position of this equilibrium, which is solvent-dependent, can affect the nucleophilicity and reactivity of the organomagnesium species in solution.[5][6][7][8][9]
Comparative Analysis of Diethyl Ether and Tetrahydrofuran
The selection between diethyl ether and THF is often the first and most critical decision in designing a Grignard synthesis. While both are suitable, their distinct physical and chemical properties lead to different outcomes in the reaction of this compound.
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Justification |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive halides.[10][11] |
| Coordinating Ability | Good | Excellent | The oxygen atom in THF is more sterically accessible, leading to stronger coordination with the magnesium center.[10] This enhances the solubility and stability of the Grignard reagent.[11] |
| Reaction Kinetics | Slower | Faster | Reactions in THF are generally faster than in diethyl ether, which can be attributed to better solvation and a higher reaction temperature.[12][13] |
| Side Reactions | Wurtz coupling can be an issue. | Wurtz coupling can be more pronounced, especially with reactive halides like allyl bromide.[14] | |
| Initiation | May require activation (e.g., iodine, 1,2-dibromoethane).[2] | Often initiates more readily due to better solvation of the magnesium surface. |
Diethyl Ether: The Traditional Workhorse
For many decades, diethyl ether has been the solvent of choice for Grignard reactions. Its low boiling point allows for gentle reflux, providing a visual indicator of reaction initiation and progress. The formation of (3-allylphenyl)magnesium bromide in diethyl ether generally proceeds with good yields, although initiation can sometimes be sluggish, requiring activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The primary side reaction of concern is Wurtz-type coupling, where the Grignard reagent reacts with the starting halide to form a dimer.[15]
Tetrahydrofuran: The More Potent Solubilizer
THF is a more polar and a better coordinating solvent than diethyl ether.[11] This results in a faster reaction rate and often a more straightforward initiation.[12][13] The enhanced solvating power of THF can be particularly advantageous for aryl bromides, which can be less reactive than their alkyl counterparts. However, in the case of this compound, the presence of the reactive allyl group can lead to a higher propensity for side reactions, including Wurtz coupling, in the higher-boiling THF.[14]
Experimental Protocols
To provide a practical comparison, the following are step-by-step protocols for the preparation of (3-allylphenyl)magnesium bromide in both diethyl ether and THF.
General Safety Precautions:
Grignard reactions are highly exothermic and moisture-sensitive.[1][15] All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere (nitrogen or argon).[15] Anhydrous solvents are essential.[4][16]
Protocol 1: Synthesis in Diethyl Ether
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
This compound (9.85 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine (1 crystal)
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve the this compound in the remaining 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Add approximately 2-3 mL of the halide solution to the magnesium suspension. The disappearance of the iodine color and the onset of gentle reflux indicate initiation.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.
Protocol 2: Synthesis in Tetrahydrofuran (THF)
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
This compound (9.85 g, 50 mmol)
-
Anhydrous THF (50 mL)
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Follow steps 1 and 2 from the diethyl ether protocol (iodine activation may not be necessary but can be used).
-
Add 10 mL of anhydrous THF to the flask.
-
Dissolve the this compound in the remaining 40 mL of anhydrous THF in the dropping funnel.
-
Add a small portion of the halide solution to initiate the reaction.
-
Once initiated, add the rest of the solution dropwise, maintaining gentle reflux. Due to the higher boiling point of THF, external cooling with a water bath may be necessary to control the exotherm.
-
After the addition is complete, stir for an additional 30 minutes at room temperature.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps and decision points in a typical Grignard reaction setup.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. physicsforums.com [physicsforums.com]
- 12. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
A Comparative Guide to the Reaction Kinetics of 1-Allyl-3-bromobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics for three common palladium-catalyzed cross-coupling reactions of 1-allyl-3-bromobenzene: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Understanding the kinetic profiles of these transformations is crucial for reaction optimization, catalyst selection, and process scale-up in the synthesis of complex organic molecules. This document presents a comparative overview of their performance, supported by experimental data from analogous systems, detailed experimental protocols for kinetic analysis, and visualizations of the catalytic cycles and experimental workflows.
Performance Comparison of Coupling Reactions
While specific kinetic data for the coupling of this compound is not extensively available in a single comparative study, valuable insights can be drawn from studies on structurally and electronically similar substrates. The following tables summarize representative kinetic parameters for each reaction type, providing a basis for comparison.
Disclaimer: The quantitative data presented below is derived from studies on analogous substrates and should be considered as a predictive guide. Actual kinetic parameters for this compound may vary.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura, Heck, and Sonogashira Couplings
| Reaction Type | Coupling Partner | Catalyst System (Example) | Apparent Activation Energy (Ea) (kJ/mol) | Relative Rate Constant (k_rel) | Notes |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | ~70-90 | 1 | Oxidative addition is often rate-determining for aryl bromides.[1][2] The allyl group may have a modest electronic effect on the reaction rate. |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | ~80-100 | ~0.8 | The rate can be influenced by the electronic nature of the alkene.[3] The reaction often exhibits an induction period.[4] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | ~67 | ~1.2 | For aryl iodides, transmetalation can be rate-determining. With aryl bromides, oxidative addition is more likely to be the slow step.[4] |
Table 2: Influence of Key Parameters on Reaction Rates
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) generally accelerate the reaction by promoting oxidative addition and reductive elimination.[5] | The choice of phosphine ligand can influence both the rate and regioselectivity of the reaction.[6] | Electron-rich and bulky phosphines can enhance the rate of oxidative addition.[7] |
| Base | The choice and concentration of the base are critical for activating the boronic acid and facilitating the transmetalation step.[8][9] | An appropriate base is required to regenerate the active Pd(0) catalyst in the catalytic cycle.[6] | An amine base is typically used to deprotonate the terminal alkyne and regenerate the Pd(0) catalyst.[1] |
| Solvent | Aprotic polar solvents like dioxane or THF are commonly used. The presence of water can influence the reaction rate.[10] | Polar aprotic solvents such as DMF or NMP are often employed.[11] | A variety of solvents can be used, including THF, DMF, and amines.[1] |
| Temperature | Increasing the temperature generally increases the reaction rate, following the Arrhenius equation.[10] | Higher temperatures are often required for less reactive aryl bromides.[12] | Reactions can often be carried out at or near room temperature, especially with more reactive aryl iodides.[7] |
Experimental Protocols for Kinetic Analysis
Detailed experimental protocols are essential for obtaining reliable and reproducible kinetic data. The following sections outline methodologies for monitoring the kinetics of Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound.
Suzuki-Miyaura Coupling: In-Situ NMR Monitoring
This protocol describes the use of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
In a glovebox, to a vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), SPhos (0.02 mmol), and the internal standard (0.5 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) to the vial and stir to dissolve the solids.
-
Add Pd(OAc)₂ (0.01 mmol) to the mixture.
-
Transfer a portion of the reaction mixture to an NMR tube and seal it.
-
Place the NMR tube in the pre-heated NMR spectrometer probe.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a reactant (e.g., the aromatic protons of this compound) and the product relative to the internal standard to determine their concentrations over time.[13][14]
-
Plot the concentration of the reactant or product versus time to obtain the reaction profile and determine the rate constant.
Heck Coupling: UV-Visible Spectroscopy Monitoring
This method utilizes UV-Visible spectroscopy to follow the formation of the conjugated product.[8][15]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of this compound, styrene, PPh₃, and Et₃N in anhydrous DMF.
-
Prepare a separate stock solution of Pd(OAc)₂ in anhydrous DMF.
-
Place a cuvette containing the substrate stock solution in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by injecting a small volume of the Pd(OAc)₂ stock solution into the cuvette and start data acquisition.
-
Record the absorbance at the λ_max of the product (e.g., the stilbene derivative) at regular time intervals.
-
Convert absorbance values to concentration using a pre-determined calibration curve.
-
Plot concentration versus time to determine the reaction rate.
Sonogashira Coupling: Gas Chromatography (GC) Analysis
This protocol employs gas chromatography to quantify the consumption of the starting material and the formation of the product.[10]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), phenylacetylene (1.2 mmol), CuI (0.05 mmol), and the internal standard in anhydrous THF and Et₃N.
-
Add PdCl₂(PPh₃)₂ (0.02 mmol) to the mixture to start the reaction.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a small amount of a phosphine ligand solution (e.g., 1,2-bis(diphenylphosphino)ethane in CH₂Cl₂) to stop the catalytic reaction.[10]
-
Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate).
-
Analyze the samples by GC to determine the concentrations of the starting material and product relative to the internal standard.
-
Plot the concentration data against time to obtain the kinetic profile.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle for the Heck coupling reaction.[6]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[1]
Experimental Workflow
The following diagram outlines a general workflow for conducting a kinetic analysis of a cross-coupling reaction.
Caption: A generalized workflow for the kinetic analysis of a chemical reaction.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Kinetic and mechanistic studies on the Heck reaction using real-time near infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. psecommunity.org [psecommunity.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Benchmarking New Catalysts: A Comparative Guide Using 1-Allyl-3-bromobenzene as a Substrate
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is paramount for the successful and efficient synthesis of complex molecules. 1-Allyl-3-bromobenzene serves as a versatile substrate for benchmarking new catalysts in a variety of cross-coupling reactions, owing to the presence of two distinct reactive sites: a C(sp²)-Br bond amenable to oxidative addition and an allyl group that can participate in or be sensitive to various catalytic transformations. This guide provides a comparative overview of catalyst performance in key cross-coupling reactions using this compound and structurally similar aryl bromides as benchmark substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of various palladium-based catalysts in the coupling of aryl bromides with arylboronic acids is a critical benchmark for catalyst efficiency. While specific comparative data for this compound is limited, the following table summarizes the performance of different catalyst systems with analogous bromobenzene derivatives, providing a strong proxy for expected performance.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ / PCy₃·HBF₄ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | 1-bromo-3-(chloromethyl)benzene[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | 4-Amino-3-bromobenzoic acid analog |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | Reflux | 12 | ~90 | Aryl Bromide |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from a study on the selective coupling of 1-bromo-3-(chloromethyl)benzene, which is structurally similar to this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene and water in a 10:1 ratio.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide and an alkene.[2] The choice of catalyst can significantly influence the yield and selectivity of the reaction. The following table provides a comparison of supported palladium catalysts in the Heck reaction of bromobenzene with styrene, which serves as a good model for the reactivity of this compound.
Data Presentation: Catalyst Performance in Heck Reaction of Bromobenzene and Styrene
| Catalyst | Base | Additive | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Pd/C | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | 85 |
| Pd/BaSO₄ | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | 78 |
| Pd EnCat | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | 95 |
Data adapted from a comparative study on supported Pd catalysts.[3]
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of an aryl bromide with an alkene.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd EnCat, 0.1 mol%)
-
Sodium carbonate (Na₂CO₃) (1.45 equiv)
-
Tetrabutylammonium chloride (Bu₄NCl) (0.25 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the palladium catalyst, Na₂CO₃, and Bu₄NCl.
-
Add NMP, followed by this compound and the alkene.
-
Heat the reaction mixture to 150 °C and stir for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualization: Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination of Bromobenzene
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 2 | 98 | Morpholine |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | 95 | Piperidine |
| Pd₂(dba)₃ | Johnphos | NaOtBu | Toluene | 100 | 18 | 92 | Di-n-butylamine |
This data is adapted from studies on the Buchwald-Hartwig amination of bromobenzene and serves as a proxy for the reactivity of this compound.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Add this compound and the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 1-Allyl-3-bromobenzene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Allyl-3-bromobenzene is critical for maintaining laboratory safety and ensuring environmental protection. As a halogenated aromatic hydrocarbon containing a reactive allyl group, this compound requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step instructions for its safe management and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All operations involving this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.
Emergency Exposure Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Logistical and Operational Disposal Plan
The disposal of this compound waste must be systematic to prevent accidental release and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," its CAS number (18257-89-1), and the appropriate hazard pictograms (e.g., flammable, irritant, environmental hazard).
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process and increasing costs.[2]
2. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.
-
Keep the container away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1]
3. Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material, such as vermiculite or sand.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Chemical Properties and Data
| Property | Value | Source/Notes |
| CAS Number | 18257-89-1 | ChemicalBook, Guidechem |
| Molecular Formula | C₉H₉Br | Sigma-Aldrich (for 1-Allyl-2-bromobenzene) |
| Molecular Weight | 197.07 g/mol | ChemicalBook, Guidechem[3][4] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |
| Boiling Point | 60-62 °C at 0.5 Torr | ChemicalBook[5] |
| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook[5] |
| Known Hazards | Likely flammable, skin and eye irritant, potentially harmful if swallowed or inhaled, and toxic to aquatic life, based on similar brominated and allyl compounds.[1] | Based on general knowledge of the chemical class. |
Disposal Workflow
The recommended disposal route for this compound is through a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization of this compound due to its halogenated nature and the potential for hazardous byproducts. The standard and recommended procedure is professional disposal via incineration. Treatment technologies for halogenated organic wastes are complex and include high-temperature incineration, molten salt oxidation, and chemical dechlorination, which are not suitable for a standard laboratory setting.[7][8]
Disclaimer: The information provided is based on the general properties of halogenated and allyl-containing organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. gustavus.edu [gustavus.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 1-ALLIL-3-BROMOBENZENE CAS#: 18257-89-1 • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]
- 4. This compound | 18257-89-1 [chemicalbook.com]
- 5. This compound CAS#: 18257-89-1 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Allyl-3-bromobenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Allyl-3-bromobenzene (CAS No. 18257-89-1) was not publicly available at the time of this writing. The following information is a composite guide based on the safety data of structurally similar compounds, including 1-Allyl-4-bromobenzene, Allyl bromide, and Bromobenzene. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use.
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation. The allyl group suggests potential for lachrymatory effects and higher reactivity, while the bromobenzene component indicates possible toxicity and environmental hazards.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | To protect against splashes which may cause serious eye irritation or damage. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®) | To prevent skin contact which may cause irritation or burns. Double gloving is recommended. |
| Body | Flame-retardant lab coat | To protect skin from accidental splashes and contamination. |
| Respiratory | Use in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors which may cause respiratory tract irritation. |
| Footwear | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound in the laboratory.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.
-
Locate Safety Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit readily available containing absorbent materials (e.g., vermiculite or sand), and a sealed container for waste.
Step-by-Step Handling Procedure
-
Don Appropriate PPE: Before handling, put on all the PPE detailed in Table 1.
-
Work in a Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.
-
Grounding: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge, which could be an ignition source.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition such as heat, sparks, and open flames.
-
Controlled Dispensing: Use appropriate, clean glassware for transfers to minimize splashing.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent.
-
Proper Doffing of PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container. Remove your lab coat and other reusable PPE for proper cleaning.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.
Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Irritant)
Storage and Disposal
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[1] Do not dispose of this chemical down the drain.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
